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beta-Amyloid (1-42) human

Cat. No.: B12812368
M. Wt: 4514 g/mol
InChI Key: XPESWQNHKICWDY-UHFFFAOYSA-N
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Description

Significance of Beta-Amyloid (1-42) in Protein Misfolding Disorders

Protein misfolding disorders, also known as proteinopathies, are a class of diseases characterized by the failure of proteins to fold into their correct functional three-dimensional shapes. mdpi.com This misfolding can lead to the aggregation of these proteins into insoluble structures, which can be toxic to cells. bmbreports.org

Beta-amyloid (1-42) is particularly significant in this context due to its high propensity to misfold and aggregate. pnas.org These aggregates can range from small, soluble oligomers to large, insoluble fibrils that form plaques. wikipedia.org Research suggests that the soluble oligomeric forms of beta-amyloid may be particularly toxic to nerve cells. wikipedia.orguni-konstanz.de The accumulation of these toxic aggregates is a hallmark of Alzheimer's disease and is believed to play a central role in the neurodegenerative cascade that leads to cognitive decline. creative-diagnostics.comcell-stress.com

Overview of Amyloid Precursor Protein (APP) Processing Pathways

The generation of beta-amyloid (1-42) is a result of the sequential cleavage of the Amyloid Precursor Protein (APP) by specific enzymes. creative-diagnostics.comoatext.com APP is a transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail. creative-diagnostics.com Its processing can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. biolegend.comcell-stress.com

Under normal physiological conditions, the majority of APP is processed through the non-amyloidogenic pathway . creative-diagnostics.comcell-stress.com In this pathway, APP is first cleaved by an enzyme called α-secretase. researchgate.netresearchgate.net This cleavage occurs within the beta-amyloid sequence, thus preventing the formation of the full-length Aβ peptide. oatext.com This initial cut releases a soluble ectodomain known as sAPPα and leaves a C-terminal fragment (CTFα or C83) embedded in the membrane. cell-stress.comresearchgate.net Subsequently, γ-secretase cleaves C83, producing a small peptide called p3 and the APP intracellular domain (AICD). cell-stress.comresearchgate.net

In contrast, the amyloidogenic pathway leads to the production of beta-amyloid peptides. creative-diagnostics.comcell-stress.com This pathway is initiated when APP is cleaved by β-secretase (also known as BACE1). mdpi.comoatext.com This cleavage generates a soluble ectodomain called sAPPβ and a membrane-bound C-terminal fragment (CTFβ or C99). oatext.comresearchgate.net The crucial step in this pathway is the subsequent cleavage of C99 by γ-secretase. oatext.comresearchgate.net This final cut releases the beta-amyloid peptide into the extracellular space, along with the AICD. creative-diagnostics.comresearchgate.net The amyloidogenic pathway primarily occurs in endosomes, which are acidic intracellular compartments. cell-stress.com

PathwayInitial EnzymeIntermediate FragmentFinal ProductsSignificance
Non-amyloidogenicα-secretaseC83 (CTFα)sAPPα, p3, AICDPrevents Aβ formation
Amyloidogenicβ-secretase (BACE1)C99 (CTFβ)sAPPβ, Beta-Amyloid (Aβ), AICDLeads to Aβ production

Distinctive Characteristics of Beta-Amyloid (1-42) Isoform

The γ-secretase cleavage of C99 is not precise and can occur at different positions, resulting in beta-amyloid peptides of varying lengths, typically ranging from 36 to 43 amino acids. wikipedia.org The two most common isoforms are beta-amyloid (1-40) and beta-amyloid (1-42). nih.govchemicalbook.com Although beta-amyloid (1-40) is the more abundant form, beta-amyloid (1-42) is considered more pathogenic. athenslab.grnih.gov

The key difference lies in the addition of two hydrophobic amino acid residues, Isoleucine (Ile) and Alanine (Ala), at the C-terminus of the Aβ(1-42) peptide. nih.gov This increased hydrophobicity makes Aβ(1-42) more prone to aggregation and the formation of fibrils, which are the main components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. pnas.orgwikipedia.orgnih.gov Studies have shown that Aβ(1-42) aggregates much faster and is more neurotoxic than Aβ(1-40). pnas.org This heightened toxicity and aggregation propensity are central to its role in the pathology of Alzheimer's disease. athenslab.gruni-konstanz.de

CharacteristicBeta-Amyloid (1-40)Beta-Amyloid (1-42)
AbundanceMore abundantLess abundant
HydrophobicityLess hydrophobicMore hydrophobic
Aggregation PropensityLess prone to aggregationHighly prone to aggregation
NeurotoxicityLess neurotoxicMore neurotoxic
Role in PlaquesFound in cerebrovascular plaquesPredominant in neuritic plaques

Structure

2D Structure

Chemical Structure Depiction
molecular formula C203H311N55O60S B12812368 beta-Amyloid (1-42) human

Properties

Molecular Formula

C203H311N55O60S

Molecular Weight

4514 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)

InChI Key

XPESWQNHKICWDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC4C=NC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Molecular and Structural Determinants of Beta Amyloid 1 42 Aggregation

Monomeric Conformation and Stability

The monomeric form of Aβ42 is the fundamental building block of all subsequent aggregated species. biorxiv.org In solution, the Aβ42 monomer does not possess a stable three-dimensional structure; instead, it exists as a dynamically disordered random coil. biorxiv.orgmdpi.com While it lacks a fixed conformation, studies have shown that it can transiently populate various structural states. wikipedia.org

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that monomeric Aβ42 in aqueous solution is predominantly a random coil, with some studies indicating a β-sheet content of 12-25%. biorxiv.orgacs.org This contrasts with its more helical conformation in less polar environments, which is thought to be relevant to its state before cleavage from the amyloid precursor protein (APP). biorxiv.org

Despite its largely disordered nature, there is evidence that the Aβ42 monomer can transiently adopt fibril-like conformations. biorxiv.org One study identified a transient structure, accounting for 14% of observed conformations, where the C-terminal region (from K28 to A42) is remarkably similar to the structure within mature fibrils. biorxiv.org This suggests that the propensity to form the characteristic cross-β-sheet structure of amyloid fibrils may be inherent to the monomer itself.

The stability of the Aβ42 monomer is influenced by environmental factors such as pH and ionic strength. nih.gov Changes in these conditions can affect the charge state of the peptide and its colloidal stability, thereby influencing its aggregation propensity. nih.gov

PropertyDescriptionSource(s)
Predominant Conformation Random coil biorxiv.orgmdpi.com
Secondary Structure Content 12-25% β-sheet in aqueous solution biorxiv.org
Transient Structures Can populate fibril-like conformations biorxiv.org
Hydrodynamic Radius 0.9–1.8 nm biorxiv.org

Oligomeric Species Formation and Characterization

The aggregation of Aβ42 monomers leads to the formation of a heterogeneous population of soluble oligomers, which are widely considered to be the most neurotoxic species in Alzheimer's disease. wikipedia.orgacs.orgnih.gov These oligomers can vary in size, morphology, and structural organization.

Soluble Oligomers: Mechanisms of Formation and Stability

Soluble Aβ42 oligomers form through the self-association of monomers. This process is thought to be driven primarily by hydrophobic interactions. acs.org The formation of these oligomers can be influenced by various factors, including the presence of detergents, which can stabilize oligomers of a defined size. acs.org For instance, incubation with sodium dodecyl sulfate (B86663) (SDS) can produce homogeneous and stable Aβ42 oligomers. acs.org

The stability of these early-stage aggregates differs significantly between Aβ42 and its shorter counterpart, Aβ40. Early-stage Aβ42 aggregates that are positive for the fibrillar conformation-specific antibody OC are resistant to denaturation by 4M urea (B33335) or guanidine (B92328) hydrochloride, but are sensitive to 1% SDS. nih.govnih.gov Interestingly, this sensitivity to SDS decreases over time, indicating a maturation process towards more stable structures. nih.govnih.gov

The size of soluble oligomers can range from dimers and trimers to much larger assemblies. nih.gov Studies have identified Aβ trimers as the primary nucleus for fibril formation. mdpi.com Techniques like gel electrophoresis have been used to characterize the size of these oligomers, revealing a smear of species with molecular weights ranging from 50 to 250 kDa. acs.org

The secondary structure of these oligomers is also a key characteristic. AFM-IR analysis has shown that early-stage Aβ42 oligomers possess a significant amount of parallel β-sheet structure, which is established early in the aggregation process and remains relatively consistent over time. acs.org

Oligomer TypeFormation ConditionsKey CharacteristicsSource(s)
Detergent-Stabilized Oligomers Incubation with detergents like SDS or DPCHomogeneous and stable, size can be controlled by detergent concentration. acs.org
Metal-Stabilized Oligomers Incubation with Zn(II) ionsSmall, highly homogeneous, spherical species (12-30 nm). nih.gov
Early-Stage OC-Positive Aggregates Spontaneous aggregation immediately after SEC purificationResistant to urea and guanidine hydrochloride, initially sensitive to SDS. nih.govnih.gov

Protofibrillar Intermediates

Protofibrils are considered to be transient, intermediate species in the aggregation pathway between soluble oligomers and mature fibrils. nih.gov They are typically described as curvilinear, beaded structures that are shorter and thinner than mature fibrils. researchgate.net Electron microscopy studies have shown the appearance of globular structures 4 to 5 nm in diameter that subsequently form short protofibrils. researchgate.net

These intermediates are soluble and have been shown to be biologically active, inducing both toxic and inflammatory responses. nih.gov The formation of protofibrils can be observed in vitro under conditions that are conducive to biophysical characterization. nih.gov Thioflavin T (ThT), a dye that binds to β-sheet structures, can be used to monitor the formation of protofibrils, although it binds more strongly to mature fibrils. nih.govnih.gov

The stability of protofibrils is a critical factor. Studies have shown that Aβ42 protofibrils are resistant to denaturation by urea and guanidine hydrochloride, highlighting their stable nature. nih.gov

Fibril and Plaque Formation Dynamics

The final stages of Aβ42 aggregation involve the formation of insoluble amyloid fibrils, which are the main component of the characteristic plaques found in the brains of individuals with Alzheimer's disease. nih.govfrontiersin.org

Nucleation and Elongation Kinetics

The formation of amyloid fibrils follows a nucleation-dependent polymerization mechanism. nih.gov This process involves two key steps: a lag phase, known as primary nucleation, where monomers slowly associate to form a stable nucleus, followed by a rapid elongation phase, where monomers add to the ends of the growing fibril. bmbreports.orgmdpi.com

The rates of these processes are influenced by factors such as Aβ concentration, temperature, pH, and ionic strength. nih.govbmbreports.org High-speed atomic force microscopy (HS-AFM) has allowed for the real-time visualization of fibril nucleation and elongation, revealing two distinct growth modes for Aβ42 fibrils: one producing straight fibrils and another producing spiral fibrils. pnas.org

Kinetic ParameterAβ42Aβ40Fold Difference (Aβ42 vs. Aβ40)Source(s)
Primary Nucleation Rate 3 × 10⁻⁴ M⁻² s⁻¹2 × 10⁻⁶ M⁻² s⁻¹150-fold faster bmbreports.org
Elongation Rate 3 × 10⁶ M⁻¹ s⁻¹3 × 10⁵ M⁻¹ s⁻¹10-fold faster bmbreports.org
Secondary Nucleation Rate 1 × 10⁴ M⁻² s⁻¹3 × 10³ M⁻² s⁻¹3-fold faster bmbreports.org

Polymorphism and Structural Strains of Fibrils

Aβ42 fibrils are not uniform in structure; they exhibit significant polymorphism, meaning they can adopt multiple, distinct, self-propagating conformations, often referred to as strains. nih.govportlandpress.compnas.org These structural variations can arise from different assembly conditions and may be linked to different clinical presentations of Alzheimer's disease. pnas.org

High-resolution techniques like solid-state NMR and cryo-electron microscopy have revealed the atomic-level details of these polymorphic structures. portlandpress.combiorxiv.org A common structural motif in Aβ42 fibrils is an "S-shaped" conformation of the peptide monomer within the fibril. nih.govfrontiersin.org However, other conformations, such as "U-shaped," "ν-shaped," and "υ-shaped" structures, have also been identified. portlandpress.compnas.orgfrontiersin.org

The specific polymorph can influence the fibril's physical properties, such as its mechanical stability. frontiersin.org For example, computational studies have suggested that the S-shaped architecture has a higher mechanical resistance than the U-shaped form. frontiersin.org The polymorphism of Aβ42 fibrils is a critical area of research, as different strains may have different levels of toxicity and propagation potential. nih.govbiorxiv.org

Role of Post-Translational Modifications in Aggregation

Post-translational modifications (PTMs) of the Aβ(1-42) peptide can significantly alter its aggregation properties, toxicity, and resistance to degradation. frontiersin.orgresearchgate.net These modifications, which occur after the protein is synthesized, can act as triggers for the formation of toxic aggregates. frontiersin.orgnih.gov

Key PTMs that influence Aβ(1-42) aggregation include:

N-terminal Truncation and Pyroglutamylation: A significant portion of Aβ found in amyloid plaques is N-terminally truncated, with subsequent pyroglutamylation. frontiersin.orgnih.govresearchgate.net For example, AβpE3-42, which has a pyroglutamate (B8496135) at the third amino acid residue, shows an increased propensity to aggregate compared to the full-length Aβ(1-42). nih.gov This is partly due to increased hydrophobicity. nih.govresearchgate.net These modified peptides are more resistant to enzymatic degradation, which may contribute to their prevalence in plaques. nih.gov Pyroglutamylated Aβ can co-aggregate with unmodified Aβ, forming structurally distinct and highly toxic oligomers. nih.gov

Phosphorylation: Phosphorylation of serine residues, particularly at position 8 (pS8-Aβ42), has been shown to promote aggregation. nih.govrsc.org This modification stabilizes the β-sheet conformation of the peptide, leading to the increased formation of oligomeric aggregates that can act as nuclei for fibrillization. nih.gov While phosphorylation at Ser8 enhances aggregation and has been found in the brains of Alzheimer's patients, it has also been associated with diminished neurotoxicity in some studies. frontiersin.orgresearchgate.netrsc.org This suggests that while it promotes the formation of amyloid structures, these may not be the most toxic species. rsc.org

Isomerization: Isomerization of aspartic acid at position 7 (isoD7) is another significant PTM found in over half of the Aβ molecules in amyloid plaques. frontiersin.org This modification makes the peptide more prone to aggregation, increases its toxicity, and enhances its resistance to enzymatic degradation. frontiersin.org

These PTMs can act individually or in combination to modulate the aggregation cascade of Aβ(1-42), highlighting the chemical heterogeneity of amyloid plaques. nih.gov

Table 1: Effects of Key Post-Translational Modifications on Beta-Amyloid (1-42) Aggregation
ModificationLocationEffect on AggregationAssociated Findings
N-terminal Truncation & PyroglutamylationN-terminus (e.g., position 3)Increases aggregation propensity. nih.govIncreased hydrophobicity and resistance to degradation. nih.govresearchgate.net Forms highly toxic oligomers. nih.gov
PhosphorylationSerine 8 (pS8)Promotes aggregation by stabilizing β-sheet conformation. nih.govAssociated with increased cellular binding but potentially diminished neurotoxicity. rsc.org
IsomerizationAspartic acid 7 (isoD7)Increases aggregation propensity. frontiersin.orgEnhances toxicity and resistance to enzymatic degradation. frontiersin.org

Interactions with Membranes and Lipid Environments

The interaction of Aβ(1-42) with cell membranes is a critical event that can accelerate its aggregation and contribute to its toxic effects. nih.govplos.org The lipid composition and physical state of the membrane play a significant role in modulating these interactions. nih.govnih.gov

Aβ(1-42) peptides can interact with both neutral and negatively charged lipid bilayers. nih.gov Anionic (negatively charged) lipids, in particular, can significantly increase the rate of Aβ aggregation. nih.gov This is thought to occur through electrostatic interactions that increase the local concentration of the peptide on the membrane surface, facilitating protein-protein interactions. nih.govresearchgate.net The interaction with lipid bilayers can induce a conformational change in Aβ(1-42) from a random coil to a β-sheet structure, which is a prerequisite for aggregation. nih.gov

Lipid Raft Association and Modulation of Aggregation

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, such as gangliosides. nih.gov These domains are crucial in the context of Alzheimer's disease as they are involved in the production and aggregation of Aβ. nih.govfrontiersin.org

The unique lipid environment of rafts provides a favorable platform for Aβ(1-42) to bind and aggregate. nih.gov Both the generation of Aβ from its precursor protein and its subsequent aggregation into toxic oligomers are facilitated within these domains. nih.gov The components of lipid rafts, particularly cholesterol and gangliosides, can directly promote the aggregation of Aβ peptides. nih.gov

Cholesterol and Ganglioside Influence on Conformation and Aggregation

Cholesterol and gangliosides, key components of lipid rafts, have a profound influence on the conformation and aggregation of Aβ(1-42).

Cholesterol: Elevated cholesterol levels in membranes can significantly increase the surface aggregation of Aβ(1-42). nih.govfrontiersin.org Cholesterol-rich membranes appear to promote the local concentration and conformational change of Aβ into a β-structure-rich form, which is prone to aggregation. nih.gov Some studies suggest that cholesterol-induced stiffening of the membrane prevents the peptide from inserting into the bilayer, instead promoting its aggregation on the surface. nih.gov

Gangliosides: Gangliosides, particularly GM1, are known to play a crucial role in initiating Aβ aggregation on the membrane. nih.govcnr.it Aβ(1-42) can specifically bind to clusters of GM1 ganglioside, which act as a seed for amyloid fibril formation. nih.gov The formation of these GM1 clusters is often dependent on the presence of cholesterol. nih.govresearchgate.net The interaction with GM1 facilitates a conformational transition in Aβ(1-42) from a random coil to a β-sheet-rich structure, which is toxic to nerve cells. nih.gov

The interplay between cholesterol and gangliosides within lipid rafts creates a potent environment for nucleating Aβ(1-42) aggregation. nih.gov

Membrane Permeabilization and Pore Formation Mechanisms

A significant aspect of Aβ(1-42) toxicity is its ability to disrupt cell membranes, leading to increased permeability and the formation of pore-like structures. mdpi.commdpi.com This disruption can lead to an uncontrolled influx of ions, such as calcium, which can trigger cell death pathways. mdpi.commdpi.com

The formation of these pores is a complex process. It is hypothesized that Aβ(1-42) oligomers, rather than monomers or mature fibrils, are the primary species responsible for forming these transmembrane channels. mdpi.comacs.org These oligomers can insert into the lipid bilayer and assemble into β-barrel-like structures that act as ion-permeable pores. mdpi.com The formation of these pores is influenced by the lipid composition of the membrane, with both gangliosides and cholesterol playing a cooperative role in their assembly. nih.gov The mechanism of pore formation is thought to involve the Aβ peptide first binding to the membrane surface, undergoing a conformational change, and then inserting into the bilayer to form a conducting structure. acs.org

Table 2: Influence of Lipid Environment on Beta-Amyloid (1-42) Aggregation and Membrane Interaction
Lipid Component/EnvironmentEffect on Aβ(1-42)Mechanism
Anionic LipidsAccelerates aggregation. nih.govElectrostatic interactions increase local peptide concentration on the membrane surface. nih.govresearchgate.net
Lipid RaftsPromotes aggregation and formation of toxic oligomers. nih.govProvides a favorable microenvironment enriched in cholesterol and gangliosides. nih.gov
CholesterolIncreases surface aggregation. nih.govfrontiersin.orgPromotes local concentration and conformational change to β-sheet structure. nih.gov
Ganglioside GM1Initiates aggregation and fibril formation. nih.govcnr.itAβ(1-42) binds to GM1 clusters, which act as seeds for aggregation. nih.gov
Membrane PermeabilizationFormation of pore-like structures. mdpi.commdpi.comOligomers insert into the bilayer and assemble into ion-permeable channels. mdpi.comacs.org

Cellular and Molecular Mechanisms of Beta Amyloid 1 42 Biogenesis

Amyloid Precursor Protein (APP) Cleavage by Beta-Secretase

The initial and rate-limiting step in the amyloidogenic pathway is the cleavage of APP by the enzyme β-secretase, also known as beta-site APP-cleaving enzyme 1 (BACE1). frontiersin.orgnih.gov BACE1 is a type I transmembrane aspartyl protease. frontiersin.orgnih.gov Its activation is favored in acidic environments, which is consistent with its primary localization within the cell. frontiersin.org

The cleavage of APP by BACE1 occurs at the N-terminus of the Aβ domain. nih.gov This proteolytic event releases a large soluble ectodomain, sAPPβ, into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. nih.govportlandpress.com The C99 fragment is the immediate precursor to the Aβ peptide. wikipedia.org The expression and activity of BACE1 are observed predominantly in neurons and oligodendrocytes. wikipedia.org

Gamma-Secretase Complex Activity and Isoform Generation

Following the action of BACE1, the membrane-bound C99 fragment is subsequently cleaved by the γ-secretase complex. wikipedia.org This is an intramembrane cleavage event that occurs within the transmembrane domain of C99, leading to the generation and release of the Aβ peptide and the APP intracellular domain (AICD). portlandpress.comfrontiersin.org

The γ-secretase is a multi-protein complex composed of four core components: presenilin (PS), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). pnas.orgnih.gov The proteolytic activity of the complex resides within the presenilin component, which functions as an aspartyl protease. nih.govmdpi.com The γ-secretase complex is not specific to APP and cleaves a variety of other type I transmembrane proteins. nih.gov

The cleavage by γ-secretase is imprecise, resulting in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.com The two most common isoforms are Aβ(1-40) and Aβ(1-42). nih.gov While Aβ(1-40) is the more abundant species, Aβ(1-42) is more hydrophobic and has a higher propensity to aggregate, making it the primary component of amyloid plaques. nih.govcell-stress.com

Presenilin Involvement in Gamma-Secretase Functionality

Presenilin is the catalytic core of the γ-secretase complex. nih.govmdpi.com There are two homologous presenilin proteins, presenilin 1 (PS1) and presenilin 2 (PS2). nih.gov Mutations in the genes encoding PS1 and PS2 are a major cause of familial Alzheimer's disease (FAD). nih.govnih.gov These mutations often lead to a shift in the γ-secretase cleavage site, resulting in an increased ratio of Aβ(1-42) to Aβ(1-40). nih.govmdpi.com

The presenilin protein itself undergoes endoproteolysis to form an N-terminal fragment (NTF) and a C-terminal fragment (CTF), which remain associated as a heterodimer and form the active site of the γ-secretase. pnas.org Two conserved aspartate residues, one in each fragment, are essential for the catalytic activity of the enzyme. nih.gov Studies have shown that the absence of presenilin abolishes γ-secretase activity, confirming its critical role in Aβ generation. nih.gov

Factors Influencing Aβ(1-42) to Aβ(1-40) Ratio

The ratio of Aβ(1-42) to Aβ(1-40) is a critical determinant of amyloid plaque formation. cell-stress.com Several factors can influence this ratio:

Familial Alzheimer's Disease (FAD) Mutations: Mutations in APP, PSEN1, and PSEN2 are the most significant factors known to increase the Aβ(1-42)/Aβ(1-40) ratio. mdpi.comcell-stress.com For instance, the PS1-G384A mutant significantly increases Aβ42 production, while mutations like PS1-Δ9 and PS1-L166P can reduce Aβ40 production, thereby altering the ratio. nih.gov

Lipid Environment: The activity and cleavage specificity of the γ-secretase complex can be modulated by the lipid composition of the membrane.

Substrate Presentation: The precise positioning of the C99 substrate within the γ-secretase active site can influence the cleavage site and thus the length of the resulting Aβ peptide.

Cellular Compartmentalization: The generation of different Aβ isoforms can occur in distinct subcellular locations. For example, lysosomal PS2-containing γ-secretase complexes have been implicated in the generation of a significant portion of intracellular Aβ42. cell-stress.com

FactorEffect on Aβ(1-42)/Aβ(1-40) RatioReferences
FAD Mutations (e.g., in PSEN1)Increases the ratio by either elevating Aβ(1-42) production or decreasing Aβ(1-40) production. mdpi.comnih.govcell-stress.com
Lipid EnvironmentModulates γ-secretase activity and cleavage specificity.N/A
Substrate PresentationInfluences the cleavage site within the C99 fragment.N/A
Cellular Localization of γ-SecretaseDifferent compartments can favor the production of specific Aβ isoforms. cell-stress.com

Intracellular Trafficking and Compartmentalization of APP Processing

The processing of APP and the generation of Aβ are tightly regulated by the intracellular trafficking of both APP and the secretase enzymes. nih.gov The colocalization of APP with β- and γ-secretases in specific subcellular compartments is a prerequisite for the amyloidogenic pathway. portlandpress.com

Endosomal-Lysosomal System Involvement

The endosomal-lysosomal pathway is a major site for amyloidogenic processing of APP. mdpi.comoup.com After synthesis, a portion of mature APP reaches the cell surface, where it can be rapidly internalized into endosomes. nih.gov The acidic environment of the endosomes is optimal for BACE1 activity. frontiersin.org Therefore, the transit of APP through these organelles provides a key opportunity for β-secretase cleavage, generating the C99 fragment. frontiersin.orgnih.gov

The C99 fragment can then be cleaved by γ-secretase, which is also present in endosomes, to produce Aβ. frontiersin.org Alternatively, APP and its fragments can be trafficked to lysosomes for degradation. nih.gov Dysregulation of the endosomal-lysosomal system has been linked to increased Aβ production and is considered an early event in Alzheimer's disease pathology. oup.comnih.gov

Golgi and ER Processing of APP

While the endosomal pathway is a primary location for Aβ generation, evidence suggests that APP processing also occurs in the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govplos.org

Genetic Modulators of Beta-Amyloid (1-42) Production

The production of beta-amyloid (1-42) (Aβ(1-42)) is significantly influenced by genetic factors. Mutations in specific genes can alter the processing of the amyloid precursor protein (APP), leading to an increased generation of the more aggregation-prone Aβ(1-42) peptide. These genetic modulators are primarily associated with familial Alzheimer's disease (FAD), a rare, early-onset form of the condition.

The three principal genes implicated in FAD are APP, PSEN1, and PSEN2. frontiersin.org

Presenilin 1 (PSEN1) : The PSEN1 gene encodes for presenilin-1, the catalytic subunit of the γ-secretase complex. mdpi.commdpi.com This complex is responsible for the final cleavage of APP that generates Aβ peptides. Mutations in PSEN1 are the most common cause of FAD, with over 360 mutations reported. mdpi.comnih.gov These mutations often lead to a conformational change in the γ-secretase complex, which alters its proteolytic activity. frontiersin.org The result is typically a decreased production of Aβ(1-40) and an increased production of the longer, more pathogenic Aβ(1-42) and Aβ(1-43) species, thereby raising the Aβ(1-42)/Aβ(1-40) ratio. medicineinnovates.comresearchgate.nettandfonline.com This altered ratio is a key pathogenic event, as Aβ(1-42) is more prone to aggregation and plaque formation. tandfonline.com

Presenilin 2 (PSEN2) : Similar to PSEN1, the PSEN2 gene encodes presenilin-2, another catalytic component of the γ-secretase complex. frontiersin.orgdovepress.com Mutations in PSEN2 are a much rarer cause of FAD compared to PSEN1 mutations. nih.govdovepress.com These mutations also affect γ-secretase function, leading to an increased ratio of Aβ(1-42) to Aβ(1-40), which contributes to the development of Alzheimer's disease. mdpi.comdovepress.com Some studies indicate that certain PSEN2 mutations, like N141I, result in elevated plasma levels of Aβ(1-42). bohrium.com

Beyond these three core genes, other genetic factors can modulate Aβ(1-42) levels and the risk of developing sporadic Alzheimer's disease.

Apolipoprotein E (APOE) : The APOE gene is the most significant genetic risk factor for late-onset Alzheimer's disease. tandfonline.com While not directly involved in the production pathway in the same manner as APP or the presenilins, genetic variants of APOE, particularly the ε4 allele, are strongly associated with increased amyloid plaque deposition and elevated plasma Aβ(1-42) levels. tandfonline.comresearchgate.net

BACE1 : The gene encoding β-site APP cleaving enzyme 1 (BACE1), the rate-limiting enzyme for Aβ production, is also a modulator. pnas.org Genetic variants near the BACE1 gene have been associated with variations in plasma Aβ(1-40) levels. researchgate.net

Other Genetic Loci : Genome-wide association studies (GWAS) have identified other genes that may influence Aβ levels. For example, variants in the CBFA2T3 gene have been linked to the rate of decline of cerebrospinal fluid (CSF) Aβ(1-42) levels in non-demented older adults. aging-us.com

Feedback Mechanisms Regulating Beta-Amyloid (1-42) Production

The production of Aβ(1-42) is not only driven by the forward processing of APP but is also subject to complex feedback regulation. Emerging evidence suggests that Aβ(1-42) itself can influence its own production, creating a potential feed-forward loop that exacerbates its accumulation. This regulation occurs through the modulation of the key enzymes and substrate involved in the amyloidogenic pathway.

One of the primary mechanisms of this feedback loop involves the β-secretase enzyme, BACE1. Studies have shown that Aβ(1-42) can upregulate the expression of BACE1. nih.govnih.gov Soluble, monomeric forms of Aβ(1-42), at non-toxic concentrations, can induce a signaling cascade that leads to the transcriptional activation of the BACE1 gene. researchgate.net This process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov By increasing the transcription of BACE1, Aβ(1-42) effectively enhances the rate-limiting step of its own synthesis, leading to further Aβ production. nih.govnih.gov This creates a vicious cycle where the product of the amyloidogenic pathway stimulates its own formation. nih.gov

In addition to regulating BACE1 expression, Aβ assemblies can also influence the processing of APP more directly. Oligomeric and fibrillar forms of Aβ have been shown to enhance the colocalization and physical interaction between APP and BACE1 within recycling endosomes. frontiersin.org This increased proximity facilitates the β-cleavage of APP, thereby promoting amyloidogenic processing and leading to an intracellular accumulation of newly synthesized Aβ(1-42). frontiersin.org

These findings collectively point to a positive feedback system where Aβ(1-42) can amplify its own production. In familial Alzheimer's disease, an initial overproduction of Aβ due to genetic mutations could trigger this feedback loop, further accelerating the disease process. nih.gov In sporadic cases, other factors like oxidative stress might initiate an increase in secretase activity, leading to Aβ generation that then feeds back to sustain and enhance its own production. nih.govnih.gov

Beta Amyloid 1 42 Clearance and Degradation Pathways

Enzymatic Degradation of Beta-Amyloid (1-42)

A variety of proteases, collectively known as Aβ-degrading enzymes (ADEs), play a critical role in the catabolism of Aβ42. nih.gov These enzymes are found in different cell types and subcellular compartments within the brain and are capable of cleaving Aβ42 into smaller, less toxic fragments. nih.govrndsystems.com Impaired function of these enzymes is believed to contribute significantly to the buildup of Aβ42. rndsystems.com

Role of Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE)

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most extensively studied Aβ-degrading enzymes. acs.orgportlandpress.com

Neprilysin (NEP) is a membrane-bound neutral endopeptidase that is considered a key enzyme in the degradation of extracellular Aβ. jneurosci.orgimrpress.com Its catalytic site faces the extracellular space, making it ideally positioned to degrade Aβ in the brain parenchyma. imrpress.com Studies have shown that NEP can degrade both monomeric and oligomeric forms of Aβ. imrpress.com A deficiency in NEP has been shown to accelerate the formation of Aβ plaques in animal models, highlighting its significant role in Aβ clearance. jneurosci.org Conversely, increasing NEP levels has been demonstrated to reduce Aβ accumulation. acs.org

Insulin-Degrading Enzyme (IDE) is a zinc-metalloproteinase that, despite its name, degrades multiple substrates, including insulin (B600854) and Aβ. portlandpress.commdpi.com IDE is found in the cytosol, on the cell surface, and in the extracellular space, allowing it to degrade both intracellular and extracellular Aβ. imrpress.comscispace.com However, IDE primarily degrades soluble, monomeric forms of Aβ and is less effective against aggregated forms. imrpress.commdpi.com While NEP is considered the main regulator of extracellular Aβ deposition, IDE is thought to primarily govern the clearance of soluble Aβ species. mdpi.com

EnzymePrimary LocationSubstrate PreferenceKey Research Findings
Neprilysin (NEP) Cell surface (extracellular)Monomeric and oligomeric AβNEP deficiency accelerates Aβ plaque formation in mice. jneurosci.org
Insulin-Degrading Enzyme (IDE) Cytosol, cell surface, extracellular spaceMonomeric AβIDE deficiency leads to an increase in soluble Aβ levels. mdpi.com

Contributions of Endothelin-Converting Enzymes (ECEs)

Endothelin-converting enzymes (ECE-1 and ECE-2) are zinc metalloproteinases that share structural similarities with NEP and are also involved in Aβ degradation. scispace.com

ECE-1 and ECE-2 have been shown to degrade Aβ42 both in vitro and in vivo. scispace.comsemanticscholar.org ECE-1 is capable of hydrolyzing synthetic Aβ40 and Aβ42 at multiple sites. nih.gov Overexpression of ECE-1 in cell lines can reduce extracellular Aβ concentration by up to 90%. nih.gov Studies using heterozygous ECE-1 knockout animals showed an increased amount of Aβ40 and Aβ42 in the brain. scispace.com Similarly, homozygous ECE-2 knockout mice also exhibited a gene-dose-dependent increase in both forms of Aβ. scispace.com ECEs appear to degrade Aβ in different cellular compartments; ECE-1 regulates both secreted and intracellular pools of Aβ, while ECE-2 primarily regulates the intracellular pool within the endosomal-autophagic-lysosomal pathways. nih.gov

EnzymePrimary FunctionImpact of Deficiency/Inhibition
Endothelin-Converting Enzyme 1 (ECE-1) Degrades both secreted and intracellular Aβ. nih.govHeterozygous knockout mice show increased brain levels of Aβ40 and Aβ42. scispace.com
Endothelin-Converting Enzyme 2 (ECE-2) Mainly degrades intracellular Aβ. nih.govHomozygous knockout mice show a gene-dose-dependent increase in brain Aβ. scispace.com

Other Proteases: Plasmin, Cathepsins, Matrix Metalloproteinases (MMPs), BACE

Several other proteases contribute to the degradation of Aβ42.

Plasmin , a serine protease, is capable of degrading both non-aggregated and aggregated fibrillar Aβ with physiological relevance. nih.govnih.gov Reduced plasmin activity has been observed in the brains of individuals with Alzheimer's disease compared to healthy controls. nih.gov

Cathepsins , particularly Cathepsin B, are involved in Aβ degradation. en-journal.org Cathepsin B, a cysteine protease found in lysosomes, is critical for the clearance of oligomeric Aβ in microglia. nih.goven-journal.org Loss of Cathepsin B in knockout mice leads to an increase in Aβ and neurodegeneration. nih.gov

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. en-journal.org Several MMPs, including MMP-2 and MMP-9, have been shown to degrade both monomeric and fibrillar forms of Aβ. nih.goven-journal.org For instance, MMP-9 has been demonstrated to cleave soluble Aβ at multiple sites that are important for the formation of β-sheets. nih.gov

Beta-site APP cleaving enzyme (BACE) , specifically BACE1 and BACE2, are known for their role in the production of Aβ. However, they have also been shown to possess Aβ-degrading activity. nih.govresearchgate.net BACE2, in particular, has been identified as a potent Aβ-degrading protease, cleaving Aβ42 at multiple sites, with the principal cleavage occurring at Leu34-Met35. nih.gov BACE1 also degrades Aβ, though less efficiently than BACE2. nih.gov

Protease FamilySpecific Enzyme(s)Role in Aβ42 Degradation
Serine Protease PlasminDegrades both monomeric and fibrillar Aβ. nih.govnih.gov
Cysteine Proteases Cathepsin BDegrades oligomeric Aβ within lysosomes. nih.goven-journal.org
Matrix Metalloproteinases MMP-2, MMP-9Degrade monomeric and fibrillar Aβ in the extracellular space. nih.goven-journal.org
Aspartic Proteases BACE1, BACE2Cleave Aβ peptides into smaller fragments. nih.govresearchgate.net

Non-Enzymatic Clearance Mechanisms

In addition to enzymatic degradation, Aβ42 is cleared from the brain through several non-enzymatic, fluid-based systems that rely on the bulk flow of interstitial fluid. nih.gov

Interstitial Fluid (ISF) Bulk Flow and Glymphatic System

The brain's interstitial fluid (ISF) serves as a medium for the removal of metabolic waste products, including soluble Aβ. nih.gov The continuous bulk flow of ISF facilitates the clearance of these solutes from the brain parenchyma. nih.govnih.gov

A key component of this clearance is the glymphatic system , an astroglial-mediated pathway that promotes the exchange of cerebrospinal fluid (CSF) with ISF. nih.govmedrxiv.org This system is particularly active during sleep. nih.gov CSF enters the brain along periarterial spaces, mixes with the ISF, and then exits along perivenous spaces, carrying away solutes like Aβ. nih.govaginganddisease.org The water channel aquaporin-4 (AQP4), located on astrocyte end-feet, plays a crucial role in facilitating this fluid exchange. aginganddisease.orgmdpi.com Impairment of the glymphatic system is thought to contribute to the accumulation of Aβ. medrxiv.org

Perivascular Drainage Pathways

Perivascular drainage, also known as intramural periarterial drainage, is another critical pathway for the elimination of ISF and solutes from the brain. en-journal.orgnih.gov In this pathway, ISF and dissolved solutes, including Aβ, move from the brain parenchyma into the basement membranes of capillaries and arteries. mdpi.comnih.gov The fluid then drains out of the brain along the walls of these blood vessels. en-journal.orgnih.gov

The efficiency of this drainage is thought to be dependent on arterial pulsations. nih.govnih.gov A failure of this pathway can lead to the accumulation of Aβ within the vessel walls, a condition known as cerebral amyloid angiopathy (CAA), which is often seen in conjunction with Alzheimer's disease. en-journal.orgnih.gov Factors such as aging and certain genetic predispositions can impair the effectiveness of these perivascular drainage pathways. nih.gov

Clearance MechanismDescriptionKey Features
Glymphatic System A brain-wide network facilitating CSF-ISF exchange for waste removal. nih.govmedrxiv.orgPrimarily active during sleep; dependent on aquaporin-4 channels on astrocytes. nih.govmdpi.com
Perivascular Drainage ISF and solutes drain along the basement membranes of cerebral arteries and capillaries. mdpi.comnih.govDependent on arterial pulsations; failure can lead to cerebral amyloid angiopathy. nih.govnih.gov

Trans-Blood-Brain Barrier (BBB) Transport Mechanisms

The clearance of beta-amyloid (1-42) (Aβ42) from the brain is a critical process for maintaining neuronal homeostasis, and its dysregulation is a key factor in the pathogenesis of Alzheimer's disease. The blood-brain barrier (BBB) plays a pivotal role in this process, acting as a dynamic interface that facilitates the transport of Aβ42 out of the brain (efflux) and, conversely, can also mediate its entry from the periphery (influx). This transport is not a simple diffusion process but is tightly regulated by specific receptor-mediated mechanisms on the endothelial cells of the BBB.

Receptor-Mediated Efflux (e.g., LRP1, VLDLR, P-glycoprotein)

The efflux of Aβ42 across the BBB is a primary clearance pathway, and several key receptors and transporters are involved in this process. Low-density lipoprotein receptor-related protein 1 (LRP1) is a major receptor responsible for the transport of Aβ42 from the brain parenchyma to the blood. researchgate.net Aβ peptides bind to LRP1 on the abluminal side (brain side) of the brain endothelial cells, and this complex is then internalized and transcytosed to the luminal side (blood side) for release into circulation. researchgate.net Evidence suggests that LRP1 expression is reduced in the brains of Alzheimer's disease patients, which could contribute to the accumulation of Aβ42. bauerhartzlab.org

P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is another crucial transporter in Aβ42 efflux. bauerhartzlab.org Located on the luminal membrane of the BBB, P-gp actively pumps Aβ42 out of the endothelial cells into the bloodstream, thereby preventing its re-entry into the brain and facilitating its clearance. bauerhartzlab.orgd-nb.info The concerted action of LRP1-mediated uptake from the brain and P-gp-mediated expulsion into the blood forms an efficient clearance system. bauerhartzlab.orgd-nb.info

Key Receptors in Beta-Amyloid (1-42) Efflux Across the BBB
Receptor/TransporterLocation on BBB Endothelial CellFunction in Aβ42 Efflux
Low-density lipoprotein receptor-related protein 1 (LRP1)Abluminal (brain-facing) membraneMediates the initial uptake and transcytosis of Aβ42 from the brain parenchyma into the endothelial cell. researchgate.net
P-glycoprotein (P-gp/ABCB1)Luminal (blood-facing) membraneActively transports Aβ42 out of the endothelial cell into the bloodstream. bauerhartzlab.org
Very low-density lipoprotein receptor (VLDLR)Primarily on the abluminal membraneContributes to the clearance of Aβ, particularly in complex with apolipoprotein E.

Receptor-Mediated Influx (e.g., RAGE)

While efflux mechanisms are crucial for Aβ42 clearance, there are also receptors that mediate its influx from the circulation into the brain. The Receptor for Advanced Glycation End products (RAGE) is the primary receptor responsible for this transport. jneurosci.orgfrontiersin.org RAGE is a multiligand receptor of the immunoglobulin superfamily and is expressed on the luminal side of the BBB. frontiersin.org The interaction of circulating Aβ42 with RAGE facilitates its transport across the BBB into the brain, thereby contributing to its accumulation. jneurosci.orgfrontiersin.org

Under pathological conditions such as Alzheimer's disease, the expression of RAGE is upregulated, while efflux receptors like LRP1 are downregulated. plos.org This imbalance leads to a net influx of Aβ42 into the brain, exacerbating amyloid pathology. The binding of Aβ42 to RAGE can also trigger a cascade of cellular events, including oxidative stress and inflammatory responses within the endothelial cells, which can further compromise the integrity of the BBB. jneurosci.orgtandfonline.com

Key Receptor in Beta-Amyloid (1-42) Influx Across the BBB
ReceptorLocation on BBB Endothelial CellFunction in Aβ42 Influx
Receptor for Advanced Glycation End products (RAGE)Luminal (blood-facing) membraneMediates the transport of Aβ42 from the blood into the brain. jneurosci.orgfrontiersin.org

Cellular Uptake and Degradation by Glial Cells

In addition to transport across the BBB, glial cells, including microglia and astrocytes, play a significant role in the clearance of Aβ42 from the brain parenchyma. These cells internalize and degrade Aβ42 through various cellular mechanisms.

Microglial Phagocytosis and Lysosomal Processing

Microglia are the resident immune cells of the central nervous system and are highly efficient phagocytes. researchgate.netbiorxiv.org They recognize and engulf Aβ42, particularly in its fibrillar form, through a variety of cell surface receptors, including scavenger receptors (such as CD36), Toll-like receptors, and β1 integrin. frontiersin.orgjneurosci.org Upon binding, microglia internalize Aβ42 aggregates into phagosomes.

Once inside the microglia, the phagosomes fuse with lysosomes, forming phagolysosomes. nih.gov Within the acidic environment of the phagolysosome, Aβ42 is subjected to degradation by a host of lysosomal hydrolases, including cathepsins. frontiersin.org Effective lysosomal processing is crucial for the complete breakdown of Aβ42. However, the capacity of microglia to degrade Aβ42 can be overwhelmed, and chronic activation of microglia by Aβ42 can lead to the release of pro-inflammatory cytokines, which can contribute to neuronal damage.

Astrocytic Uptake and Clearance Roles

Astrocytes, the most abundant glial cells in the brain, also contribute significantly to Aβ42 clearance. nih.gov They are capable of internalizing Aβ42, with studies indicating a preference for oligomeric and fibrillar forms over monomers. nih.gov The uptake of Aβ42 by astrocytes is mediated by several receptors, including LRP1. jneurosci.org

Once internalized, Aβ42 is trafficked through the endosomal-lysosomal pathway for degradation. Astrocytes also play a role in the enzymatic degradation of extracellular Aβ42 by secreting enzymes such as neprilysin and insulin-degrading enzyme. However, similar to microglia, the clearance capacity of astrocytes can be saturated. Furthermore, some studies suggest that Aβ42 can accumulate within astrocytes, potentially leading to cellular dysfunction. jneurosci.org

Glial Cell Involvement in Beta-Amyloid (1-42) Clearance
Glial Cell TypePrimary Clearance MechanismKey Receptors/Pathways
MicrogliaPhagocytosisScavenger receptors (e.g., CD36), Toll-like receptors, β1 integrin, Lysosomal degradation. frontiersin.orgjneurosci.org
AstrocytesUptake and enzymatic degradationLRP1, Endosomal-lysosomal pathway, Secretion of Aβ-degrading enzymes. jneurosci.org

Intracellular Clearance and Resistance to Degradation

The intracellular fate of beta-amyloid (1-42) (Aβ42) is a critical determinant of its potential toxicity. While cells have mechanisms to clear internalized Aβ42, the peptide, particularly in its aggregated state, exhibits a notable resistance to degradation. nih.govnih.gov This resistance can lead to its intracellular accumulation and subsequent cellular dysfunction.

Studies have shown that synthetic Aβ42 peptides can accumulate within cultured cells and remain stable for extended periods. nih.govnih.gov This intracellular accumulation is linked to the peptide's propensity to aggregate. nih.govnih.gov Non-aggregated or shorter forms of beta-amyloid are less prone to accumulate. nih.govnih.gov The accumulated Aβ42 is often found in an aggregated state within dense organellar compartments that are consistent with late endosomes or secondary lysosomes. nih.govnih.gov

The localization of Aβ42 within the endosomal-lysosomal pathway suggests that while it is targeted for degradation, the process is inefficient. sci-hub.se The aggregated nature of Aβ42 may render it resistant to the proteolytic enzymes present in lysosomes. nih.gov This incomplete degradation can lead to the build-up of Aβ42 within these organelles, potentially impairing their function. The inability of cells to effectively clear aggregated Aβ42 is thought to be a key factor in the progression of cellular pathology in Alzheimer's disease. diva-portal.org Furthermore, the E3 ubiquitin ligase Parkin has been shown to promote the clearance of intracellular Aβ42, suggesting a role for the ubiquitin-proteasome system in its degradation. oup.com

Lysosomal Accumulation and Dysfunction

The endosomal-lysosomal system is a key site for the intracellular accumulation and attempted degradation of Aβ42. However, the properties of Aβ42 make it resistant to complete breakdown, leading to lysosomal dysfunction.

Studies have demonstrated that a significant portion of intracellular Aβ42 is found within the endosomal/lysosomal system. nih.gov Unlike the shorter Aβ40 isoform, which is more readily degraded, Aβ42 is largely resistant to lysosomal proteolysis and tends to accumulate. nih.gov Research indicates that Aβ42 can tightly insert itself into the lysosomal membrane. nih.gov This membrane insertion is thought to destabilize the lysosome, potentially leading to the leakage of lysosomal enzymes into the cytoplasm and subsequent cellular damage. nih.gov The accumulation of Aβ42 within these vesicles can lead to the formation of amyloid-like aggregates. tandfonline.com

This accumulation is not a passive process; it actively impairs lysosomal function. For instance, the presence of Aβ42 can disrupt the acidic environment of the lysosome, which is crucial for the activity of its digestive enzymes. frontiersin.org In microglial cells, Aβ42 has been shown to reduce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis, further compromising the cell's ability to clear waste products. frontiersin.org This lysosomal impairment can also hinder the degradation of other substrates, such as photoreceptor outer segments in retinal pigment epithelial (RPE) cells, contributing to cellular dysfunction. mdpi.com The age-dependent decline in the efficiency of the autophagic-lysosomal pathway can exacerbate Aβ42-induced neurotoxicity. plos.org

Table 1: Research Findings on Lysosomal Accumulation and Dysfunction of Beta-Amyloid (1-42)

Research Finding Key Observations Relevant Cell Types
Membrane Insertion A major portion of Aβ42 tightly inserts into the lysosomal membrane, while a smaller portion is peripherally associated. nih.gov Differentiated PC12 cells
Oligomer Formation Membrane-inserted Aβ42 tends to form multiple oligomeric aggregates. nih.gov In vitro models
Resistance to Degradation Internalized Aβ42 is largely resistant to degradation and accumulates as insoluble aggregates in late endosomes or secondary lysosomes. nih.gov Variety of cell types
Impaired Acidification Aβ42 challenge in microglial cells leads to inadequate lysosomal acidification. frontiersin.org Primary microglial cells
TFEB Inhibition Aβ42 induces a dose-dependent reduction of TFEB in the nucleus of primary microglial cells. frontiersin.org Primary microglial cells

| Age-Dependent Dysfunction | Aβ42 causes an extensive accumulation of autophagic vesicles that become increasingly dysfunctional with age. plos.org | Drosophila neurons |

Ubiquitin-Proteasome System (UPS) Involvement

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most short-lived intracellular proteins. Its role in Aβ42 clearance is complex, with evidence suggesting both that Aβ42 is a substrate for the proteasome and that its accumulation can impair UPS function.

The systematic presence of ubiquitinated protein inclusions in neurodegenerative diseases suggests a dysfunction of the UPS. karger.com Research has shown that aggregated forms of Aβ42, particularly small oligomers, can act as competitive substrates for the chymotrypsin-like activity of the human 20S proteasome. acs.org This interaction suggests that the proteasome may be a natural pathway for Aβ42 clearance. acs.org However, this competitive binding can also lead to the inhibition of the proteasome's ability to degrade other protein substrates. acs.orgnih.gov

The accumulation of Aβ42 within neurons has been shown to inhibit the activities of the proteasome and deubiquitinating enzymes. jneurosci.org This impairment of the UPS can lead to a vicious cycle, where reduced proteasome activity leads to further accumulation of Aβ42 and other ubiquitinated proteins, exacerbating cellular stress. nih.govnih.gov The inhibition of the proteasome by Aβ oligomers has been observed to cause the pathological accumulation of both Aβ and tau in animal models. nih.gov Therefore, while the UPS has the potential to degrade Aβ42, its impairment by Aβ aggregates is a significant factor in disease pathogenesis.

Table 2: Research Findings on the Ubiquitin-Proteasome System (UPS) and Beta-Amyloid (1-42)

Research Finding Key Observations Experimental System
Competitive Substrate Aggregated forms of Aβ(1-42), especially small oligomers, are competitive substrates for the chymotrypsin-like activity of the human 20S proteasome. acs.org In vitro with human 20S proteasome
Proteasome Inhibition Aβ oligomers, but not monomers, inhibit the proteasome. nih.gov In vitro and 3xTg-AD mice
Impaired Ubiquitination Accumulation of Aβ within primary neurons leads to impairments in proteasome and ubiquitination activities. nih.gov Tg2576 primary neurons
MVB Sorting Impairment Aβ accumulation in neurons impairs the multivesicular body (MVB) sorting pathway by inhibiting the UPS. jneurosci.org Cultured neurons

| Consequences of Inhibition | Inhibiting proteasome function in vivo causes the pathological accumulation of both Aβ and tau. nih.gov | 3xTg-AD mice |

Peripheral Beta-Amyloid (1-42) Clearance Mechanisms

The clearance of Aβ42 from the brain is not solely dependent on central nervous system mechanisms. A significant portion of brain-derived Aβ is cleared into the periphery, where various organs and systems contribute to its removal. It is estimated that approximately 40-60% of Aβ clearance from the brain occurs via peripheral routes. nih.gov

The transport of Aβ across the blood-brain barrier (BBB) is a critical step in its peripheral clearance. Low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor expressed on the surface of endothelial cells of the BBB that binds to Aβ42 and facilitates its transport out of the brain. nih.govmdpi.com

Once in the peripheral circulation, Aβ42 can be cleared by several mechanisms:

Hepatic and Renal Clearance: The liver is a primary organ for the clearance of circulating Aβ. mdpi.com Studies have shown that the liver can sequester a large percentage of injected Aβ. mdpi.com The kidneys also play a role in the clearance of Aβ, although to a lesser extent than the liver. mdpi.comneuroscigroup.us

Enzymatic Degradation: Various enzymes present in the blood can degrade Aβ42. nih.gov

Cellular Clearance: Immune cells, such as monocytes and macrophages, can phagocytose and clear Aβ from the circulation. mdpi.comresearchgate.net Red blood cells (RBCs) have also been shown to bind to Aβ42, potentially acting as a transport and clearance mechanism. nih.govmdpi.com

Dysfunction in these peripheral clearance mechanisms can lead to an increase in circulating Aβ levels, which may, in turn, disrupt the equilibrium of Aβ between the brain and the periphery, potentially contributing to its accumulation in the brain. nih.gov

Table 3: Key Mechanisms of Peripheral Beta-Amyloid (1-42) Clearance

Clearance Mechanism Key Components/Observations Primary Location(s)
Blood-Brain Barrier Transport Mediated by receptors such as LRP1. nih.govmdpi.com Brain endothelial cells
Hepatic Clearance The liver sequesters a significant portion of circulating Aβ. mdpi.com Liver
Renal Clearance The kidneys contribute to the excretion of Aβ. mdpi.comneuroscigroup.us Kidneys
Cellular Phagocytosis Monocytes and macrophages engulf and degrade Aβ. mdpi.comresearchgate.net Blood, Spleen
Binding to Blood Cells Aβ binds to red blood cells, which may facilitate its transport and clearance. nih.govmdpi.com Blood

| Enzymatic Degradation | Various proteases in the blood can break down Aβ. nih.gov | Blood |

Table 4: Compound Names Mentioned in the Article

Compound Name
beta-Amyloid (1-42) human
beta-Amyloid (1-40) human
Ubiquitin
Tau
Cathepsin D
Neprilysin

Neurotoxicity and Pathogenic Mechanisms of Beta Amyloid 1 42

Synaptic Dysfunction and Loss

Synaptic dysfunction is recognized as an early and critical event in the progression of Alzheimer's disease, preceding the widespread neuronal loss that characterizes later stages. nih.gov Soluble oligomers of Aβ42 are considered the primary culprits in instigating synaptic damage. nih.gov These toxic species disrupt the intricate machinery of synaptic transmission, leading to impaired communication between neurons and contributing significantly to the cognitive decline observed in the disease.

Disruption of Synaptic Plasticity

Beta-amyloid (1-42) plays a pathogenic role in diminishing synaptic plasticity, a fundamental process for learning and memory. nih.gov Experimental evidence consistently demonstrates that Aβ42 oligomers disrupt long-term potentiation (LTP), a key cellular mechanism underlying memory formation, while enhancing long-term depression (LTD), which weakens synaptic connections. nih.govfrontiersin.orgjove.com

One of the mechanisms by which Aβ42 impairs LTP is through the disruption of glutamate (B1630785) recycling at the synapse. nih.gov By inhibiting excitatory-amino-acid-transporters, Aβ42 leads to an elevation of extracellular glutamate levels. nih.gov This excess glutamate can over-activate extrasynaptic N-methyl-D-aspartate (NMDA) receptors, particularly those containing the NR2B subunit, which in turn contributes to the suppression of LTP. nih.govfrontiersin.orgpnas.org Studies have shown that blocking these NR2B-containing NMDA receptors can rescue the Aβ42-induced LTP deficit. nih.gov

Furthermore, Aβ42's interference with synaptic plasticity is also linked to its effects on other glutamate receptors, such as AMPA receptors. Aβ can impair the trafficking and function of AMPA receptors, which are crucial for the expression of LTP. eurogentec.comresearchgate.net The peptide can also trigger the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in LTP induction, in a manner that ultimately disrupts synaptic function. researchgate.netnih.gov

The following table summarizes key research findings on the disruption of synaptic plasticity by beta-amyloid (1-42).

FindingModel SystemKey Aβ42 EffectReceptor/Protein InvolvedReference
Aβ42 oligomers perturb hippocampal long-term potentiation (LTP).Hippocampal SlicesImpairment of LTP- nih.gov
Aβ42 inhibits glutamate reuptake, leading to elevated extracellular glutamate.Synaptic PreparationsDisruption of Glutamate RecyclingExcitatory-Amino-Acid-Transporters nih.gov
Elevated glutamate from Aβ42 action activates extrasynaptic NR2B-containing NMDA receptors, impairing LTP.Hippocampal NeuronsLTP DeficitNR2B-containing NMDA receptors nih.govpnas.org
Aβ42 administration significantly decreases fEPSP slope and PS amplitude, inhibiting LTP.In vivo rat modelInhibition of LTP- nih.gov
Aβ42 impairs AMPA receptor trafficking and function.Cultured NeuronsReduced Synaptic StrengthAMPA Receptors, CaMKII eurogentec.comresearchgate.net

Altered Neurotransmitter Release and Receptor Function

Beta-amyloid (1-42) significantly alters the release of neurotransmitters and the function of their corresponding receptors, further contributing to synaptic dysfunction. The peptide has been shown to interact with various receptor types, leading to a cascade of downstream effects that disrupt normal synaptic signaling.

Aβ42 can directly impact the machinery of neurotransmitter release. Evidence suggests that Aβ42 can be internalized at presynaptic terminals, where it interacts with synaptophysin. nih.govsgul.ac.uk This interaction can disrupt the complex formed between synaptophysin and VAMP2, leading to an increase in the number of primed vesicles and altered exocytosis. nih.gov Some studies have reported that soluble Aβ42 oligomers can initially increase the vesicular release of glutamate, leading to a transient hyperexcitation, which is then followed by a depletion of intravesicular glutamate and reduced release. pnas.org

In addition to its presynaptic effects, Aβ42 directly interacts with and modulates the function of several postsynaptic receptors. It binds with high affinity to the alpha7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govimrpress.com This interaction is thought to facilitate the internalization of Aβ42, leading to its intracellular accumulation and subsequent neurotoxicity. researchgate.net Furthermore, the binding of Aβ42 to α7nAChRs can inhibit acetylcholine release and receptor-dependent calcium activation. nih.gov Aβ42 also affects other receptors, including β2 adrenergic receptors, inducing their internalization and degradation. nih.gov The peptide's interaction with NMDA and AMPA receptors is a critical component of its synaptotoxicity, as discussed in the context of synaptic plasticity. frontiersin.orgeurogentec.com

The table below details research findings concerning the altered neurotransmitter release and receptor function due to beta-amyloid (1-42).

FindingModel SystemKey Aβ42 EffectReceptor/Protein InvolvedReference
Aβ42 is internalized and localizes to presynaptic terminals.Cultured NeuronsPresynaptic Accumulation- nih.gov
Aβ42 interacts with synaptophysin, disrupting the synaptophysin-VAMP2 complex and altering exocytosis.Dissociated Hippocampal NeuronsAltered Neurotransmitter ReleaseSynaptophysin, VAMP2 nih.gov
Soluble Aβ42 oligomers initially increase vesicular glutamate storage and release, followed by depletion.Single Glu VaricositiesBiphasic effect on Glutamate ReleaseVGLUT1 pnas.org
Aβ42 binds with high affinity to the alpha7 nicotinic acetylcholine receptor (α7nAChR).Human Brain Tissue, Cell LinesReceptor Bindingα7nAChR nih.govimrpress.com
Interaction with α7nAChR facilitates Aβ42 internalization and intracellular accumulation.Cultured Neuroblastoma CellsIntracellular Aβ42 Accumulationα7nAChR researchgate.net
Aβ42 induces internalization and degradation of β2 adrenergic receptors.Primary Prefrontal Cortical NeuronsReceptor Downregulationβ2 Adrenergic Receptor nih.gov

Excitotoxicity Mechanisms

Excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a significant mechanism of Aβ42-induced neurotoxicity. nih.gov As mentioned previously, Aβ42 can disrupt glutamate homeostasis by inhibiting its reuptake, leading to an accumulation of glutamate in the synaptic cleft. nih.gov This sustained presence of glutamate results in the overactivation of glutamate receptors, particularly NMDA receptors. frontiersin.org

The overstimulation of NMDA receptors by excess glutamate triggers a massive influx of calcium ions (Ca2+) into the neuron. researchgate.netjneurosci.org While calcium is a vital second messenger, its excessive intracellular concentration is highly toxic. This calcium overload activates a variety of downstream enzymes, including proteases, phospholipases, and endonucleases, which can degrade essential cellular components and ultimately lead to cell death. jneurosci.org

Furthermore, Aβ42 can directly render neurons more vulnerable to excitotoxicity. jneurosci.org Studies have shown that prolonged exposure to Aβ42 can destabilize neuronal calcium regulation, leading to elevated resting levels of intracellular calcium and enhanced calcium responses to glutamate receptor activation. jneurosci.org This pre-existing disruption of calcium homeostasis makes neurons more susceptible to the damaging effects of even normal levels of glutamate, creating a vicious cycle of neurotoxicity. The neurotoxicity induced by soluble Aβ42 oligomers can also involve glutamatergic hyperexcitation caused by the proinflammatory mediator TRAIL. nih.gov

The following table summarizes research findings related to the excitotoxicity mechanisms of beta-amyloid (1-42).

FindingModel SystemKey Aβ42 EffectReceptor/Protein InvolvedReference
Aβ42 enhances glutamate neurotoxicity.Human Cerebral Cortical Cell CulturesIncreased Neuronal VulnerabilityGlutamate Receptors jneurosci.org
Aβ42 destabilizes neuronal calcium regulation, leading to elevated intracellular calcium.Human Cerebral Cortical Cell CulturesCalcium Homeostasis Disruption- jneurosci.org
Aβ42-induced neurotoxicity involves glutamatergic hyperexcitation mediated by TRAIL.Human Entorhinal/Hippocampal Brain SlicesProinflammatory-mediated ExcitotoxicityTRAIL nih.gov
Aβ42-induced LTP damage is linked to elevated extracellular glutamate and can be rescued by blocking NR2B-containing NMDA receptors.Hippocampal SlicesGlutamate-mediated Synaptic DisruptionNR2B-containing NMDA receptors nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress is a prominent and early feature in the pathogenesis of Alzheimer's disease, and beta-amyloid (1-42) is a key contributor to this cellular imbalance. researchgate.netnih.govmdpi.com Oxidative stress arises from an overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and nucleic acids. researchgate.net Aβ42 is known to induce the generation of ROS, creating a state of oxidative stress that contributes significantly to its neurotoxic effects. nih.govnih.gov The methionine residue at position 35 of the Aβ42 peptide has been identified as being critical to its oxidative stress-inducing and neurotoxic properties. researchgate.netsemanticscholar.org

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria, the primary sites of cellular energy production, are major targets of Aβ42-induced oxidative stress. frontiersin.org Aβ42 can accumulate within mitochondria, leading to a cascade of detrimental effects on mitochondrial function. plos.org This mitochondrial accumulation of Aβ42 is sufficient to cause mitochondrial dysfunction and subsequent cell death. plos.org

Aβ42-induced mitochondrial dysfunction manifests in several ways. It can lead to an increase in mitochondrial ROS production, further exacerbating oxidative stress. plos.orgmdpi.com The peptide can also cause a loss of mitochondrial membrane potential, which is crucial for ATP synthesis. plos.orgmdpi.comnih.gov This disruption of the mitochondrial membrane potential impairs the cell's ability to produce energy, leading to bioenergetic impairment. plos.org Furthermore, Aβ42 can interfere with the electron transport chain, the primary mechanism of ATP production, and disrupt mitochondrial dynamics, leading to increased mitochondrial fragmentation. frontiersin.org The activation of NADPH oxidase in astrocytes by Aβ has been identified as a primary source of ROS that leads to mitochondrial dysfunction and neuronal death. nih.govjneurosci.org

The table below presents research findings on mitochondrial dysfunction and bioenergetic impairment caused by beta-amyloid (1-42).

FindingModel SystemKey Aβ42 EffectCellular Component/ProcessReference
Aβ42 accumulates in mitochondria, inducing dysfunction and apoptotic cell death.HT22 Hippocampal CellsMitochondrial DysfunctionMitochondria plos.org
Aβ42 increases mitochondrial and cellular ROS.Primary Human Coronary Artery Endothelial CellsIncreased ROS ProductionMitochondria mdpi.com
Aβ42 causes a loss of mitochondrial membrane potential.Astrocytes, Cardiac CellsMitochondrial DepolarizationMitochondrial Membrane mdpi.comnih.gov
Aβ42 impairs ATP generation.HT22 Hippocampal CellsBioenergetic ImpairmentMitochondria plos.org
Aβ42 induces mitochondrial dysfunction through the activation of NADPH oxidase in astrocytes.Astrocyte-Neuron Co-culturesOxidative Stress-induced Mitochondrial DamageNADPH Oxidase nih.govjneurosci.org
Aβ oligomers disrupt mitochondrial dynamics, leading to increased mitochondrial fragmentation.NeuronsAltered Mitochondrial MorphologyMitochondria frontiersin.org

Lipid Peroxidation and Protein Carbonylation

The excessive ROS generated by beta-amyloid (1-42) leads to widespread oxidative damage to cellular macromolecules, most notably lipids and proteins. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly those in cell membranes. Aβ42 can insert into cellular membranes, initiating lipid peroxidation and generating reactive aldehydes such as 4-hydroxynonenal (B163490) (HNE) and acrolein. nih.govnih.gov These byproducts of lipid peroxidation are themselves highly toxic and can further propagate cellular damage. For instance, HNE can covalently modify and alter the function of key proteins, including the glutamate transporter Glt-1, which can contribute to excitotoxicity. nih.gov

Protein carbonylation is an irreversible form of protein oxidation that can lead to a loss of protein function. Aβ42-induced oxidative stress results in increased levels of protein carbonylation. researchgate.net Specific proteins that are susceptible to this oxidative modification in the context of Aβ42 neurotoxicity include creatine (B1669601) kinase and beta-actin. researchgate.netnih.gov The oxidative modification of these proteins can impair cellular energy metabolism and cytoskeletal integrity, respectively.

The following table summarizes research findings on lipid peroxidation and protein carbonylation induced by beta-amyloid (1-42).

FindingModel SystemKey Aβ42 EffectBiomarker of DamageReference
Aβ42 induces lipid peroxidation in neurons.Neuronal CulturesMembrane DamageLipid Peroxidation Products (HNE, acrolein) nih.gov
Aβ42 increases lipid peroxidation in the temporal cortex.In vivo rat modelOxidative DamageMalondialdehyde (MDA) turkishneurosurgery.org.tr
The lipid peroxidation product HNE covalently modifies and alters the function of the glutamate transporter Glt-1.Synaptosomes, AD Brain TissueImpaired Glutamate TransportHNE Adducts nih.govnih.gov
Aβ42 induces protein oxidation (carbonylation).Hippocampal NeuronsProtein DamageProtein Carbonyls researchgate.net
Creatine kinase and beta-actin are targets of Aβ42-induced protein oxidation.AD Brain TissueEnzyme and Structural Protein DamageCarbonyl Groups researchgate.netnih.gov

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and trafficking. The accumulation of misfolded proteins, such as Aβ (1-42), can disrupt ER function, leading to a state known as ER stress. researchgate.net In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged ER stress can shift the UPR towards promoting cell death. plos.org

Research has shown that oligomeric forms of Aβ (1-42) are potent inducers of a mild UPR activation. nih.gov This activation is considered a contributor to the oligomer-specific toxicity of Aβ (1-42). nih.gov Key molecular players in this process include the glucose-regulated protein 78 (GRP78), also known as BiP, which is a central regulator of the UPR. researchgate.netnih.gov Studies have demonstrated increased levels of GRP78/BiP in the brains of individuals with Alzheimer's disease. researchgate.net

The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Aβ (1-42) has been shown to activate the PERK pathway, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). plos.orgnih.gov This, in turn, can upregulate the expression of pro-apoptotic factors like CHOP (C/EBP homologous protein). plos.org Salubrinal, an inhibitor of eIF2α dephosphorylation, has been shown to attenuate Aβ (1-42)-induced increases in GRP78, GADD153 (another name for CHOP), and caspase-12 and -3 levels, highlighting the role of ER stress in Aβ (1-42)-induced neurotoxicity. nih.gov

Key Proteins in Aβ (1-42)-Induced ER StressFunction
GRP78/BiP An ER chaperone protein that is a master regulator of the UPR. Its levels are increased in response to ER stress. researchgate.net
PERK An ER transmembrane kinase that, upon activation, phosphorylates eIF2α, leading to a general shutdown of protein synthesis. plos.org
eIF2α A translation initiation factor whose phosphorylation by PERK reduces global protein synthesis to alleviate the load on the ER. plos.orgnih.gov
CHOP/GADD153 A transcription factor that is upregulated during prolonged ER stress and promotes apoptosis. plos.org
Caspase-12 A caspase specifically localized to the ER membrane that is activated during ER stress-induced apoptosis. nih.gov

Cellular Calcium Dysregulation

Calcium (Ca2+) is a ubiquitous second messenger that plays a crucial role in a multitude of neuronal functions. Aβ (1-42) has been shown to disrupt the delicate homeostasis of intracellular calcium, which is a key mechanism of its neurotoxicity. ane.pl This dysregulation can occur through several mechanisms, including the formation of Ca2+-permeable pores in the cell membrane and the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum. frontiersin.org

Oligomeric forms of Aβ (1-42) can insert into the plasma membrane, forming ion channels that allow for an unregulated influx of extracellular Ca2+. frontiersin.org Furthermore, Aβ (1-42) can trigger the release of Ca2+ from the ER. frontiersin.orgnih.gov This release is mediated through both inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R)-dependent and -independent pathways. frontiersin.orgnih.gov The peptide can stimulate the production of InsP3, which then activates InsP3Rs to release Ca2+. nih.gov Additionally, Aβ (1-42) appears to have a direct effect on the ER, causing Ca2+ leakage independent of InsP3Rs. frontiersin.orgnih.gov

The dysregulation of Ca2+ homeostasis is further exacerbated by the interaction of Aβ (1-42) with N-methyl-D-aspartate receptors (NMDARs). Aβ (1-42) can activate GluN2B-containing NMDARs, leading to an increase in intracellular Ca2+ levels. nih.gov This sustained elevation of cytosolic Ca2+ can activate various downstream neurotoxic pathways, including mitochondrial dysfunction and the activation of apoptotic cascades.

Mechanism of Aβ (1-42)-Induced Calcium DysregulationDescription
Pore Formation Aβ (1-42) oligomers can form Ca2+-permeable channels in the plasma membrane, leading to an influx of extracellular Ca2+. frontiersin.org
ER Calcium Release (InsP3R-dependent) Aβ (1-42) can stimulate the production of inositol 1,4,5-trisphosphate (InsP3), which activates InsP3 receptors on the ER to release Ca2+. frontiersin.orgnih.gov
ER Calcium Release (InsP3R-independent) Aβ (1-42) can directly interact with the ER membrane, causing a leakage of Ca2+ into the cytosol. frontiersin.orgnih.gov
NMDAR Activation Aβ (1-42) can activate N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2B subunit, leading to Ca2+ influx. nih.gov

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. However, its aberrant activation contributes to neuronal loss in neurodegenerative diseases. Aβ (1-42) is a known inducer of apoptosis in neurons, and this process is mediated by a complex interplay of various signaling molecules.

The tumor suppressor protein p53 and the pro-apoptotic protein Bax are key players in the intrinsic pathway of apoptosis. Studies have demonstrated that intracellular Aβ (1-42) can mediate neurotoxicity through the p53-Bax cell death pathway. nih.gov The accumulation of Aβ (1-42) can lead to an increase in the expression of p53. nih.govresearchgate.net Activated p53 can then transcriptionally upregulate the expression of Bax. nih.govresearchgate.net

Bax, a member of the Bcl-2 family of proteins, plays a central role in mitochondrial-mediated apoptosis. Upon activation, Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the activation of caspases. nih.gov The neutralization of Bax with specific antibodies has been shown to inhibit Aβ (1-42)-mediated neurotoxicity, confirming the critical role of this protein in the apoptotic process. nih.gov

Caspases are a family of proteases that execute the apoptotic program. Aβ (1-42) induces apoptosis in a caspase-dependent manner. oup.comnih.gov The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3. oup.comnih.gov

Aβ (1-42) has been shown to activate both initiator and executioner caspases. For instance, some studies have implicated the activation of the initiator caspase-8 in Aβ (1-42)-induced apoptosis, suggesting an involvement of the extrinsic pathway. oup.com Other research points to the activation of the initiator caspase-9, which is a hallmark of the intrinsic pathway following the release of cytochrome c from the mitochondria. nih.govmdpi.com Regardless of the specific initiator caspase involved, the downstream activation of caspase-3 is a common event. oup.comnih.govbris.ac.uk Activated caspase-3 is responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptotic Pathway ComponentRole in Aβ (1-42)-Induced Apoptosis
p53 A tumor suppressor protein whose expression is increased by Aβ (1-42), leading to the upregulation of pro-apoptotic proteins. nih.govresearchgate.net
Bax A pro-apoptotic protein that is upregulated by p53 and mediates mitochondrial membrane permeabilization, leading to the release of cytochrome c. nih.govnih.gov
Caspase-8 An initiator caspase that can be activated by Aβ (1-42), suggesting the involvement of the extrinsic apoptotic pathway. oup.com
Caspase-9 An initiator caspase that is activated in the intrinsic pathway following the release of cytochrome c from the mitochondria. nih.govmdpi.com
Caspase-3 An executioner caspase that is activated by initiator caspases and is responsible for the cleavage of cellular proteins during apoptosis. oup.comnih.govbris.ac.uk

Neuroinflammatory Responses

Neuroinflammation is a prominent feature of the Alzheimer's disease brain and is characterized by the activation of glial cells and the production of inflammatory mediators. Aβ (1-42) is a potent trigger of this inflammatory cascade.

Microglia are the resident immune cells of the central nervous system. In response to Aβ (1-42), microglia become activated and undergo a morphological and functional transformation. nih.govijbs.com Activated microglia play a dual role; they can be neuroprotective by phagocytosing and clearing Aβ deposits, but they can also become chronically activated and release a barrage of pro-inflammatory cytokines and other neurotoxic molecules. amegroups.cn

Aβ (1-42) protofibrils have been shown to be robust activators of microglia. nih.gov This activation leads to the production and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). ijbs.combrieflands.com The production of TNF-α and IL-1β mRNA can be significantly elevated in microglia within hours of exposure to Aβ (1-42) protofibrils. nih.gov This inflammatory response is thought to contribute significantly to the progressive neurodegeneration observed in Alzheimer's disease. nih.govamegroups.cn

Pro-inflammatory CytokineRole in Aβ (1-42)-Induced Neuroinflammation
Tumor Necrosis Factor-alpha (TNF-α) A major pro-inflammatory cytokine produced by activated microglia in response to Aβ (1-42). nih.govbrieflands.com
Interleukin-1beta (IL-1β) A potent inflammatory cytokine whose production is stimulated by Aβ (1-42) in microglia, contributing to the neuroinflammatory cascade. nih.govbrieflands.com
Interleukin-6 (IL-6) Another pro-inflammatory cytokine released by activated microglia upon stimulation with Aβ (1-42). ijbs.com

Astrocytic Reactivity and Mediator Release

Beta-amyloid (1-42) (Aβ42) is a potent modulator of astrocyte function, inducing a state of reactivity known as astrogliosis, which is a hallmark of the neuroinflammatory response in Alzheimer's disease. Upon exposure to Aβ42, astrocytes undergo significant morphological and functional changes. While in some contexts, low concentrations of Aβ42 have been observed to initially promote astrocyte proliferation, prolonged exposure or higher concentrations can inhibit their growth. spandidos-publications.com

Aβ42 aggregates trigger a cascade of events within astrocytes, leading to the release of various inflammatory mediators. frontiersin.org Studies have shown that acute exposure of astrocytes to Aβ42 oligomers can lead to a rapid increase in the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.org This release of inflammatory molecules contributes to the neurotoxic environment in the brain.

Furthermore, Aβ42 can impair the supportive functions of astrocytes. For instance, it has been shown to alter vesicular trafficking within these cells, which may disrupt their ability to maintain homeostasis in the central nervous system. frontiersin.org Aβ42 can also reduce the surface expression of glutamate transporters, such as GLT-1, on astrocytes. biologists.com This impairment of glutamate uptake can lead to excitotoxicity, a process that contributes to neuronal damage. The peptide also stimulates an increase in glucose utilization and hydrogen peroxide production in astrocytes. ijpsonline.com

Interactive Table: Effects of Beta-Amyloid (1-42) on Astrocytes

Effect Observation Potential Consequence References
Astrogliosis Increased proliferation at low concentrations, inhibited growth at higher concentrations. Altered brain homeostasis and neuronal support. spandidos-publications.com
Inflammatory Mediator Release Increased transcription of TNF-α and IL-1β. Contribution to neuroinflammation. frontiersin.org
Vesicular Trafficking Altered trafficking pathways. Disruption of supportive astrocytic functions. frontiersin.org
Glutamate Uptake Reduced surface expression of GLT-1. Excitotoxicity and neuronal damage. biologists.com
Glucose Metabolism Increased glucose utilization. Altered metabolic phenotype. ijpsonline.com

Receptor-Mediated Inflammatory Signaling

The interaction of beta-amyloid (1-42) with various cell surface receptors on immune cells in the brain, particularly microglia, is a critical driver of the neuroinflammatory cascade. These receptor-mediated signaling pathways are pivotal in the recognition of Aβ42 and the subsequent activation of inflammatory responses.

Toll-Like Receptors (TLRs): Fibrillar Aβ42 is recognized by several TLRs, including TLR2 and TLR4, which are key mediators of the innate immune response. acs.org This interaction, often facilitated by the co-receptor CD14, triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α. acs.orgoncotarget.com Evidence also suggests the involvement of TLR6 in a heterodimer with TLR4 for Aβ42 recognition and signaling. mdpi.com Furthermore, Aβ42 stimulation has been shown to induce the activation of TLR3 in microglia. nih.gov

Dectin-1: This C-type lectin receptor, expressed on microglia, has been identified as a direct receptor for Aβ42. nih.gov Binding of Aβ42 to Dectin-1 induces its homodimerization and activates the downstream Syk/NF-κB signaling pathway, resulting in the production of inflammatory cytokines. nih.gov

Formyl Peptide Receptors (FPRs): Aβ42 can activate all human formyl peptide receptors (FPR1, FPR2, and FPR3), contributing to neuroinflammation.

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): TREM2, a receptor expressed on microglia, plays a complex role in the response to Aβ42. Oligomeric Aβ42 binds to TREM2 with high affinity, which can modulate microglial responses such as migration and clustering around amyloid plaques. While some studies suggest TREM2 is involved in the uptake and clearance of Aβ42, its precise role in Aβ42-induced inflammation is multifaceted and continues to be investigated.

CD14: This co-receptor is crucial for mediating the inflammatory response to fibrillar Aβ42, often in conjunction with TLRs. acs.org CD14 is also implicated in the recognition and subsequent microglial-mediated killing of neurons damaged by Aβ42. Additionally, CD14 facilitates the internalization of fibrillar Aβ42 by microglia.

Receptor for Advanced Glycation End Products (RAGE): RAGE is a multi-ligand receptor that binds to Aβ42 and mediates its cytotoxic effects. The interaction between Aβ42 and RAGE can lead to increased intracellular calcium, the activation of matrix metalloproteinases, and disruption of the blood-brain barrier. This signaling contributes to neuronal dysfunction and the accumulation of Aβ in the brain.

Interactive Table: Receptors Involved in Beta-Amyloid (1-42) Inflammatory Signaling

Receptor Cell Type Role in Aβ42 Response References
TLR2, TLR4, TLR6 Microglia, Monocytes Recognition of fibrillar Aβ42, induction of pro-inflammatory cytokines. acs.orgoncotarget.commdpi.com
Dectin-1 Microglia Direct binding of Aβ42, activation of Syk/NF-κB pathway. nih.gov
FPRs Glial cells Activation by Aβ42, contribution to neuroinflammation.
TREM2 Microglia Binding of oligomeric Aβ42, modulation of microglial migration and clustering.
CD14 Microglia Co-receptor for TLRs, recognition of Aβ42-damaged neurons, internalization of Aβ42. acs.org
RAGE Neurons, Endothelial cells Mediation of Aβ42 cytotoxicity, BBB disruption, Aβ accumulation.

Interactions with Intracellular Proteins and Organelles

Tau Protein Hyperphosphorylation Linkage

A critical aspect of beta-amyloid (1-42)'s neurotoxicity is its intricate relationship with the microtubule-associated protein tau. Aβ42 is considered to function upstream of tau pathology, initiating a cascade that leads to the hyperphosphorylation of tau. This abnormal phosphorylation causes tau to detach from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), another key pathological hallmark of Alzheimer's disease.

Aβ42 can induce tau hyperphosphorylation through the activation of several protein kinases. Key among these are glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). Research has shown a direct, high-affinity interaction between Aβ42 and GSK3α, which stimulates the kinase's activity and enhances tau phosphorylation. The activation of the mTORC1 signaling pathway by Aβ42 has also been implicated in the CDK2-mediated phosphorylation of tau. frontiersin.org

Furthermore, Aβ42 oligomers can trigger the activation of other kinases such as Fyn, PKA, and CaMKII, which in turn phosphorylate tau at specific sites. The Wnt/β-catenin signaling pathway is also involved, with Aβ42-induced GSK-3β activation leading to the inhibition of this pathway and subsequent tau hyperphosphorylation. spandidos-publications.com

Interactive Table: Kinases and Pathways in Aβ42-Induced Tau Hyperphosphorylation

Kinase/Pathway Mechanism References
GSK-3β Activated by Aβ42, a key kinase in tau phosphorylation. spandidos-publications.com
CDK5 Activated by Aβ42, contributes to tau hyperphosphorylation.
mTORC1/CDK2 Aβ42 activates mTORC1, leading to CDK2-mediated tau phosphorylation. frontiersin.org
Fyn, PKA, CaMKII Activated by Aβ42 oligomers, phosphorylate specific tau sites.
Wnt/β-catenin Aβ42 inhibits this pathway via GSK-3β, promoting tau hyperphosphorylation. spandidos-publications.com

Direct Organelle Damage (e.g., Mitochondria, Lysosomes)

Beta-amyloid (1-42) exerts direct damaging effects on essential intracellular organelles, particularly mitochondria and lysosomes, contributing significantly to neuronal dysfunction and cell death.

Mitochondrial Damage: Aβ42 can accumulate within mitochondria, leading to a range of detrimental effects. It impairs the function of the electron transport chain, resulting in decreased ATP production and increased generation of reactive oxygen species (ROS). This oxidative stress further damages mitochondrial components. Aβ42 also induces depolarization of the mitochondrial membrane and can exacerbate the formation of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c. The accumulation of Aβ42 within mitochondria is a direct cause of these impairments and can lead to apoptotic cell death.

Interactive Table: Organelle Damage by Beta-Amyloid (1-42)

Organelle Mechanism of Damage Consequence References
Mitochondria Accumulation within the organelle, impairment of electron transport chain, increased ROS production, membrane depolarization, induction of permeability transition pore. Decreased ATP, oxidative stress, release of cytochrome c, apoptosis.
Lysosomes Accumulation and insertion into the lysosomal membrane, inhibition of TFEB nuclear translocation. Membrane destabilization and leakage, impaired degradation of cellular waste, release of cytotoxic enzymes.

Experimental Models and Methodologies in Beta Amyloid 1 42 Research

In Vitro Cell Culture Models

In vitro models provide a controlled environment to investigate the direct effects of human Aβ(1-42) on specific cell types of the central nervous system. These systems are invaluable for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies at the cellular and molecular level.

Primary Neuronal Cultures

Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents, are a well-established model for studying the neurotoxic effects of Aβ(1-42). These cultures can consist of a homogenous population of neurons or a mix of neurons and glial cells, providing a system that closely mimics the cellular environment of the brain.

Researchers utilize these cultures to investigate various facets of Aβ(1-42)-induced pathology. Studies have shown that exposure of primary hippocampal or cortical neurons to Aβ(1-42) oligomers leads to a cascade of detrimental effects, including synaptic dysfunction, neurite degeneration, and ultimately, neuronal death. phypha.irnih.gov For instance, treatment of primary neurons with Aβ(1-42) has been demonstrated to cause a reduction in synaptic markers and impair synaptic plasticity. elsevier.es The neurotoxicity is often concentration- and time-dependent. nih.gov

Furthermore, primary neuronal cultures are instrumental in elucidating the signaling pathways involved in Aβ(1-42) toxicity. Research has demonstrated that Aβ(1-42) can induce oxidative stress, lipid peroxidation, and protein oxidation in these cells. nih.gov Additionally, these models have been used to show that intracellular accumulation of Aβ(1-42) can trigger apoptotic pathways involving proteins like p53 and Bax. nih.gov The presence of glial cells in co-cultures can modulate the neurotoxic effects of Aβ(1-42), highlighting the importance of cellular interactions in the disease process. frontiersin.org

Glial Cell Lines (Microglia, Astrocytes)

Glial cells, including microglia and astrocytes, play a critical role in the brain's response to Aβ(1-42) accumulation. Immortalized glial cell lines, such as the murine BV-2 microglial cell line and various astrocyte cell lines, as well as primary glial cultures, are extensively used to study these interactions. elsevier.es

Microglia, the resident immune cells of the brain, are known to recognize and engulf Aβ aggregates. mdpi.commdpi.com Studies using microglial cell lines have shown that fibrillar Aβ(1-42) can stimulate phagocytosis in a time- and dose-dependent manner. elsevier.esmdpi.com However, this process can also lead to the activation of microglia, resulting in the release of pro-inflammatory cytokines and reactive oxygen species, which can contribute to neuroinflammation and neuronal damage. mdpi.comaginganddisease.org The dual role of microglia, being both neuroprotective through clearance and neurotoxic through inflammation, is a key area of investigation using these models. mdpi.com

Astrocytes, the most abundant glial cells in the brain, are also actively involved in Aβ(1-42) pathology. They can take up and degrade Aβ, but this capacity can be overwhelmed, leading to the accumulation of the peptide within astrocytes. nih.govpnas.org Research using astrocyte cultures has shown that they respond to Aβ(1-42) by becoming reactive, a state characterized by the upregulation of proteins like glial fibrillary acidic protein (GFAP). mdpi.com Activated astrocytes can release both pro-inflammatory and anti-inflammatory factors, further modulating the neuroinflammatory environment. aginganddisease.org Co-culture models of neurons and astrocytes have demonstrated that astrocytes can influence neuronal susceptibility to Aβ(1-42) toxicity. mdpi.com

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the modeling of Alzheimer's disease. iPSCs can be generated from somatic cells of both healthy individuals and patients with familial or sporadic Alzheimer's disease and then differentiated into various neural cell types, including neurons and glial cells. pnas.orgnih.gov This provides a human-based model system that can recapitulate patient-specific genetic backgrounds and disease phenotypes in a dish.

Numerous studies have successfully used iPSC-derived neurons to model key aspects of Aβ(1-42) pathology. Neurons derived from familial Alzheimer's disease patients carrying mutations in genes like APP, PSEN1, or PSEN2 exhibit an increased production and secretion of Aβ(1-42) and a higher Aβ42/Aβ40 ratio compared to control neurons. pnas.org These patient-derived neurons also display other disease-relevant phenotypes, such as tau hyperphosphorylation, synaptic loss, and increased vulnerability to cell death when exposed to Aβ oligomers. mdpi.comnih.gov

Moreover, iPSC-derived co-culture systems of neurons, astrocytes, and microglia are being developed to create more complex and physiologically relevant "disease-in-a-dish" models. These models allow for the investigation of the intricate interplay between different cell types in the context of Aβ(1-42) pathology and neuroinflammation. mdpi.com The ability to genetically modify iPSCs also offers a powerful tool to study the function of specific genes in Aβ(1-42) metabolism and toxicity.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic and long-term consequences of Aβ(1-42) accumulation in a complex biological system. These models allow for the investigation of behavioral deficits, the progression of pathology over time, and the evaluation of therapeutic interventions in a whole organism.

Aβ(1-42) Injection Models

Aβ(1-42) injection models provide an alternative in vivo approach to study the acute and localized effects of the peptide in the brains of non-transgenic rodents. In this paradigm, synthetic Aβ(1-42) peptides, often in an oligomeric or fibrillar form, are directly injected into specific brain regions, such as the hippocampus or cerebral ventricles. pnas.org

This method allows for precise control over the amount, aggregation state, and location of the administered Aβ(1-42), enabling researchers to investigate its immediate impact on neuronal function and the inflammatory response. mdpi.com Studies using this model have demonstrated that intrahippocampal or intracerebroventricular injection of Aβ(1-42) can induce cognitive impairments, synaptic deficits, and localized neuroinflammation. frontiersin.orgmdpi.com

The Aβ(1-42) injection model is particularly useful for short-term studies focused on the downstream pathological events triggered by the presence of Aβ(1-42) in a specific brain area. pnas.org It is an economical and time-efficient alternative to transgenic models for screening potential neuroprotective compounds. mdpi.com However, a limitation of this model is that it does not fully recapitulate the chronic and progressive nature of amyloid deposition seen in Alzheimer's disease.

Biophysical and Biochemical Characterization Techniques

The study of beta-Amyloid (1-42) human, or Aβ(1-42), relies on a variety of sophisticated biophysical and biochemical techniques to elucidate its structure, aggregation properties, and interactions. These methods are crucial for understanding the peptide's role in Alzheimer's disease.

Spectroscopic techniques are fundamental in determining the secondary structure and conformational changes of Aβ(1-42) as it transitions from a monomeric to an aggregated state.

Circular Dichroism (CD) Spectroscopy: Far-ultraviolet circular dichroism (far-UV CD) is widely used to monitor the secondary structure of Aβ(1-42). The spectra of Aβ(1-42) oligomers typically show a maximum at 195 nm and a minimum between 215-220 nm, which is characteristic of β-sheet structures. nih.gov This technique allows researchers to track the conformational transition from random coil or α-helical structures to the β-sheet-rich conformations that dominate in aggregated forms.

Infrared (IR) Spectroscopy: Fourier transform infrared (FTIR) spectroscopy is another powerful tool for analyzing the secondary structure of proteins. nih.gov The amide I region of the IR spectrum (around 1650 cm⁻¹) is particularly sensitive to the protein backbone conformation. acs.org For Aβ(1-42) oligomers, IR spectra indicate a well-defined β-sheet structure, providing evidence of the conformational changes that occur during aggregation. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (SSNMR) has been instrumental in providing high-resolution structural details of Aβ(1-42) fibrils. nih.gov SSNMR data has enabled the development of atomic models of Aβ(1-42) fibrils, revealing features such as triple parallel β-sheet segments. nih.gov These studies have highlighted structural differences between Aβ(1-42) and the less aggregation-prone Aβ(1-40). nih.gov The technique can also provide insights into the dynamics and structural homogeneity of the fibrils. nih.gov

Table 1: Summary of Spectroscopic Techniques for Aβ(1-42) Conformation Analysis

Technique Information Provided Key Findings for Aβ(1-42)
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil) Aggregated Aβ(1-42) is rich in β-sheet structures. nih.gov
Infrared (IR) Secondary structure, particularly β-sheet conformation Confirms the presence of well-defined β-sheet structures in oligomers. nih.govacs.org
Solid-State NMR (SSNMR) Atomic-level 3D structure of fibrils, dynamics Revealed triple parallel β-sheet motifs and structural differences from Aβ(1-40). nih.gov

Visualizing the morphology of Aβ(1-42) aggregates is essential for understanding the process of fibrillogenesis. Electron microscopy and atomic force microscopy are the primary methods used for this purpose.

Electron Microscopy (EM): Transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM) provide high-resolution images of Aβ(1-42) aggregates. TEM has been used to observe the morphology of Aβ(1-42) fibrils, confirming their filamentous nature. nih.gov Cryo-EM has advanced the field by enabling the determination of near-atomic resolution structures of Aβ(1-42) filaments from human brains. rcsb.org These structures have revealed that Aβ(1-42) fibrils can be composed of two intertwined protofilaments, often with an S-shaped fold. rcsb.orgnih.gov

Atomic Force Microscopy (AFM): AFM is a powerful technique for studying the morphology and assembly kinetics of Aβ(1-42) aggregates in real-time. biophysics-reports.orgnih.gov High-speed AFM (HS-AFM) has been used to monitor the formation and elongation of Aβ(1-42) fibrils, revealing the existence of distinct morphomers, such as "straight" and "spiral" fibrils. pnas.orgescholarship.orgpnas.org AFM studies have also shown that fibril polymorphism can occur after nucleation and can be influenced by environmental conditions. escholarship.orgpnas.org The technique allows for the characterization of various aggregation species, including oligomers, protofibrils, and mature fibrils. nih.govresearchgate.net

Table 2: Microscopy Techniques for Aβ(1-42) Aggregate Structure Visualization

Technique Type of Information Key Observations for Aβ(1-42)
Transmission Electron Microscopy (TEM) Fibril morphology Visualizes filamentous structures of Aβ(1-42) aggregates. nih.gov
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of fibrils Revealed intertwined protofilaments with S-shaped folds in brain-derived fibrils. rcsb.orgnih.gov
Atomic Force Microscopy (AFM) Surface topography, real-time aggregation dynamics Identified different fibril morphologies (straight, spiral) and intermediate species like oligomers and protofibrils. nih.govpnas.org

Understanding the interactions of Aβ(1-42) with other proteins is key to unraveling its biological functions and pathological mechanisms.

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with Aβ(1-42) in a complex mixture. While specific examples in the provided search results are limited, Co-IP is a standard method to pull down Aβ(1-42) and its binding partners from cell lysates or tissues for subsequent identification by mass spectrometry.

Förster Resonance Energy Transfer (FRET): FRET-based assays are used to measure the proximity between two fluorescently labeled molecules. In the context of Aβ(1-42), FRET can be used to monitor aggregation kinetics and to screen for inhibitors of aggregation. A specific application is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which uses two specific antibodies labeled with a donor and an acceptor fluorophore. The binding of these antibodies to Aβ(1-42) brings the fluorophores into close proximity, generating a FRET signal that is proportional to the amount of Aβ(1-42). revvity.com This provides a sensitive method for quantifying the peptide. revvity.com

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for investigating the effects of Aβ(1-42) on gene and protein expression, as well as its subcellular localization.

Analyzing changes in gene expression in response to Aβ(1-42) provides insights into the cellular pathways affected by the peptide.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to quantify the expression of specific genes. For instance, in studies using human monocyte-derived microglia-like cells, RT-PCR was used to confirm changes in the expression of inflammatory genes like IL1B, IL6, and TNFα in response to stimuli, although Aβ(1-42) oligomers did not induce a classical inflammatory profile in this model. biorxiv.org

RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased view of the transcriptome. Studies on human-induced neurons exposed to Aβ(1-42) have used single-cell RNA sequencing to reveal upregulation of synapse-related genes and downregulation of genes associated with metabolic stress. mdpi.com In microglia-like cells, RNA-Seq identified a distinct gene expression profile induced by Aβ(1-42) oligomers, characterized by an increase in the expression of metallothioneins. biorxiv.org Microarray analysis, a related technology, has also been employed to study global gene expression changes in human neuroblastoma cells exposed to Aβ(1-42), identifying alterations in pathways related to calcium homeostasis and glutamatergic transmission. plos.org

Table 3: Gene Expression Analysis in Aβ(1-42) Research

Technique Application Example Finding
RT-PCR Quantification of specific gene expression Confirmed lack of classical inflammatory gene induction by Aβ(1-42) in microglia-like cells. biorxiv.org
RNA-Seq Global transcriptomic analysis Identified upregulation of synapse-related genes in neurons and metallothioneins in microglia-like cells upon Aβ(1-42) exposure. biorxiv.orgmdpi.com
Microarray Large-scale gene expression profiling Revealed Aβ(1-42) induced changes in genes related to Ca2+ homeostasis and synaptic plasticity in neuroblastoma cells. plos.org

Determining the levels and location of Aβ(1-42) and other proteins within cells and tissues is crucial for understanding its pathological role.

Western Blot: This technique is used to detect and quantify specific proteins. In Aβ(1-42) research, Western blotting, often using antibodies like 6E10, can identify different aggregation states of the peptide, such as monomers (around 4 kDa), trimers, tetramers, and higher-order oligomers. acs.orgresearchgate.netmdpi.com It is used to characterize both synthetic and recombinant Aβ(1-42) preparations and to analyze its presence in cell lysates and tissues. mdpi.comnih.gov

Immunohistochemistry (IHC): IHC is used to visualize the distribution of proteins within tissues. The Human Protein Atlas utilizes IHC to map the expression of the Amyloid Precursor Protein (APP), from which Aβ(1-42) is derived, showing cytoplasmic expression in the central nervous system and other tissues. proteinatlas.orgproteinatlas.org IHC with antibodies specific for Aβ(1-42) is a cornerstone of neuropathological studies to identify amyloid plaques in brain tissue.

Immunofluorescence (IF): IF is used to determine the subcellular localization of proteins. Studies have used immunofluorescence to show that externally applied Aβ(1-42) can be internalized by cells. nih.gov For example, in SH-SY5Y neuroblastoma cells, Aβ(1-42) has been shown to localize to both the cytoplasm and the nucleus. targetmol.com In yeast expression systems, immunogold electron microscopy, a related technique, has been used to localize Aβ(1-42) constructs to cytoplasmic and intranuclear inclusions. tandfonline.com

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of beta-Amyloid (1-42) (Aβ42) research, this methodology allows for the high-throughput, quantitative analysis of diverse cellular responses to Aβ42 exposure. It is instrumental in dissecting the complex mechanisms of Aβ42-induced cytotoxicity and cellular defense mechanisms.

Key applications of flow cytometry in Aβ42 research include the detailed assessment of cell death pathways. By using specific fluorescent dyes, researchers can distinguish between viable, apoptotic, and necrotic cells. For instance, studies on differentiated SH-SY5Y neuroblastoma cells have utilized Annexin V and Hoechst 33258 staining to quantify cell fate after Aβ42 treatment. nih.gov One study observed that a 4-day application of Aβ42 preparations led to a significant increase in the necrotic cell population, exceeding a 150% rise compared to controls, with some preparations also causing a slight elevation in apoptotic cells. nih.gov

The technique is also employed to investigate cellular processes such as phagocytosis, which is a key mechanism for clearing Aβ aggregates. A specialized pH-sensitive fluorescently-labeled Aβ42 (AβpH) allows researchers to track the uptake of the peptide into acidic compartments like lysosomes within glial cells. nih.gov In one experiment, treating BV2 microglial cells with 0.5 µM and 5.0 µM of this labeled Aβ42 for one hour resulted in a detectable green fluorescence peak in live cells, confirming phagocytic uptake. nih.gov

Furthermore, flow cytometry can measure changes in protein expression in response to Aβ42. For example, endothelial cells treated with fibrillar Aβ42 were shown to increase their production of Amyloid β (1-40). plos.orgresearchgate.net This effect was found to be dependent on the concentration of the applied Aβ42 fibrils. researchgate.net The methodology has also been applied to analyze complex immune responses. In transgenic mouse models of Alzheimer's disease (APP-PS1), flow cytometry of brain-resident immune cells revealed an increase in the numbers of Major Histocompatibility Complex II (MHC-II) positive antigen-presenting cells in animals with established plaque pathology. frontiersin.org Concurrently, these analyses showed a functional deficit, with a reduced frequency of pro-inflammatory cytokine-secreting T-cells in the brain, pointing to Aβ-induced modulation of the adaptive immune response. frontiersin.org

Cell TypeAβ(1-42) PreparationParameter MeasuredKey Finding
Differentiated SH-SY5Y CellsNaOH-Aβ42 and NH4OH-Aβ42 aggregatesCell Death (Necrosis/Apoptosis)After 4 days, necrotic cells increased by over 150%. A slight increase in apoptotic cells was also noted with the NH4OH preparation. nih.gov
BV2 Microglial CellspH-sensitive labeled Aβ(1-42) (AβpH)Phagocytic UptakeTreatment with 0.5 µM and 5.0 µM AβpH for 1 hour led to a measurable green fluorescence peak, indicating uptake. nih.gov
Hep-1 Endothelial CellsFibrillar Aβ(1-42)Aβ(1-40) ProductionA concentration-dependent increase in Aβ(1-40) synthesis was observed following treatment with Aβ(1-42) fibrils. plos.orgresearchgate.net
Brain Immune Cells (APP-PS1 mice)Endogenous Aβ pathologyT-Cell Cytokine ProductionReduced frequency of IFNγ-producing CD8+ T-cells and TNFα-secreting CD4+ and CD8+ T-cells in later-stage pathology. frontiersin.org

Electrophysiological Recordings (e.g., Patch-clamp for ion channels)

Electrophysiological recordings are crucial for investigating the effects of beta-Amyloid (1-42) on neuronal function, particularly its interaction with the cell membrane and ion channels. Techniques like patch-clamp and black lipid membrane (BLM) electrophysiology provide direct, real-time measurements of ion flow across membranes, offering fundamental insights into the "ion channel hypothesis" of Aβ toxicity. This hypothesis posits that Aβ oligomers form pore-like structures in neuronal membranes, leading to unregulated ion flux and disruption of cellular ionic homeostasis. nih.govnih.gov

Patch-clamp studies on membranes excised from HEK293 cells have demonstrated that Aβ(1-42) oligomers, but not monomers or fibrils, can form voltage-independent, non-selective ion channels. nih.gov These findings align with the observation that oligomeric Aβ(1-42) is the primary neurotoxic species. The channels formed by these oligomers were shown to have distinct pore structures with estimated diameters of 1.7, 2.1, and 2.4 nm. nih.gov In contrast, equivalent preparations of Aβ(1-40) did not form channels, highlighting a key difference in the biophysical properties of the two major Aβ isoforms. nih.gov BLM electrophysiology experiments have further characterized the currents induced by Aβ(1-42) oligomers, categorizing them into three types: spike, bump, and step, which confirms multiple modes of Aβ activity in lipid membranes. mdpi.com

Beyond forming its own channels, Aβ(1-42) has been shown to modulate the activity of existing endogenous ion channels. Patch-clamp recordings have revealed that Aβ(1-42) oligomers can alter the biophysical properties of voltage-gated potassium channels, such as Kv1.3. plos.org In these studies, Aβ(1-42) oligomers accelerated both the activation and inactivation kinetics of Kv1.3 currents without significantly affecting the current amplitude. plos.org Other work using whole-cell patch-clamp on cultured cholinergic neurons found that Aβ(1-42) inhibits the opening of ATP-sensitive potassium (KATP) channels, an effect that could be prevented by pretreatment with a KATP channel opener. tandfonline.com However, not all ion channels are affected; Aβ(1-42) was found to have no direct impact on the ion channel activity of the human P2X7 receptor in HEK293 cells. researchgate.net

TechniqueModel SystemAβ(1-42) PreparationTargetKey Finding
Patch-clampExcised HEK293 cell membranesOligomersMembrane PoresOligomers formed voltage-independent, non-selective channels with estimated pore diameters of 1.7-2.4 nm. Aβ(1-40) did not form channels. nih.gov
Black Lipid Membrane (BLM) ElectrophysiologyArtificial lipid bilayerSmall OligomersMembrane PoresInduced three types of current fluxes: spike, bump, and step. The average ion channel conductance was measured at 14.40 ± 7.64 pS. mdpi.com
Patch-clampKv1.3-expressing L929 cellsOligomersKv1.3 Potassium ChannelAccelerated the activation and inactivation kinetics of the channel current without changing its amplitude. plos.org
Whole-cell Patch-clampCultured rat cholinergic neuronsAggregatesKATP ChannelsInhibited the opening of KATP channels, leading to a significant decrease in outward current. tandfonline.com
Whole-cell Patch-clampHEK293 cells overexpressing P2X7RAggregates (5 µM)P2X7 ReceptorDid not induce changes in ion currents or alter agonist-induced currents. researchgate.net

Pre Clinical Therapeutic Research Strategies Targeting Beta Amyloid 1 42 Pathology

Modulating Beta-Amyloid (1-42) Production

A primary focus of pre-clinical research has been to intervene in the enzymatic processes that generate Aβ(1-42) from the amyloid precursor protein (APP). This involves either directly inhibiting the enzymes responsible for its creation or modulating their activity to favor the production of less harmful amyloid-beta variants.

Secretase Inhibitors (Beta- and Gamma-Secretase)

The sequential cleavage of APP by beta-secretase (BACE1) and gamma-secretase is the fundamental pathway for Aβ peptide generation. frontiersin.orgjneurosci.org Inhibiting these enzymes has therefore been a principal therapeutic strategy.

Gamma-Secretase Inhibitors (GSIs): GSIs block the final cleavage of APP, thereby preventing the formation of all Aβ peptide species. Pre-clinical studies in various transgenic and non-transgenic animal models have shown that orally administered GSIs can successfully lower brain concentrations of Aβ peptides. researchgate.net However, gamma-secretase cleaves a wide range of other protein substrates, including the Notch receptor, which is crucial for normal cell development and differentiation. This lack of specificity has raised concerns, although several compounds have been developed to try and circumvent this issue.

Compound Class Example Compound Pre-clinical Model Observed Effect on Aβ(1-42)
Beta-Secretase InhibitorVerubecestatRats, MonkeysStrong reduction in brain and CSF Aβ(1-42). nih.govnih.gov
Beta-Secretase InhibitorTAK-070Transgenic MiceReduced soluble brain Aβ(1-42) and amyloid burden. dovepress.com
Gamma-Secretase InhibitorSemagacestat (LY-450139)Animal ModelsDose-dependent decrease in Aβ plaque accumulation.

Enhancing Beta-Amyloid (1-42) Clearance and Degradation

The second major therapeutic avenue involves accelerating the natural processes that remove Aβ(1-42) from the brain. This includes enzymatic breakdown, cellular uptake and removal by glial cells, and transport out of the brain across the blood-brain barrier.

Stimulation of Enzymatic Degradation Pathways

Several key enzymes are known to degrade Aβ peptides in the brain. Pre-clinical research has focused on ways to boost the activity of these "amyloid-degrading" enzymes.

Neprilysin (NEP): Neprilysin is a major Aβ-degrading enzyme. acs.org Studies have shown that NEP deficiency in mouse models accelerates the formation of Aβ plaques. jneurosci.org Conversely, enhancing NEP activity has shown therapeutic potential. A pre-clinical study using a brain-targeting somatostatin (B550006) peptide, which enhances NEP activity, resulted in a significant increase in the degradation of membrane-bound Aβ(1-42) in the hippocampus of Alzheimer's disease model mice. nih.gov Furthermore, in vitro experiments have demonstrated that NEP-based recombinant proteins are capable of degrading monomeric Aβ(1-42). nih.gov

Insulin-Degrading Enzyme (IDE): IDE is another critical protease involved in Aβ clearance. mdpi.com Pre-clinical studies have shown that IDE degrades both Aβ(1-40) and Aβ(1-42). bohrium.comnih.gov In vivo research using knockout mice indicates that while IDE deficiency leads to an increase in soluble Aβ, NEP deficiency has a more pronounced effect on accelerating plaque formation, suggesting they may target different Aβ pools. jneurosci.orgjneurosci.org Specifically, pre-clinical models suggest NEP primarily degrades insoluble and membrane-bound Aβ species, whereas IDE's main role is in degrading soluble Aβ species. jneurosci.org

Promotion of Glial Phagocytic Activity

Microglia, the resident immune cells of the brain, play a crucial role in clearing cellular debris and pathogens, including aggregated Aβ peptides, through a process called phagocytosis.

In vitro studies have shown that fibrillar forms of Aβ(1-42) can act as an immune signal to stimulate microglial phagocytosis in a time- and dose-dependent manner. researchgate.net However, it has also been observed that oligomeric Aβ(1-42) can inhibit this process. frontiersin.org Therefore, a number of pre-clinical strategies have aimed to enhance this natural clearance mechanism.

The neuroactive drug valproic acid was shown to greatly enhance the phagocytic activity of a rodent microglial cell line for synthetic Aβ(1-42). nih.gov More targeted approaches include the use of CSF-1R inhibitors like PLX3397, which promoted a microglial transition toward a phagocytic phenotype and stimulated the clearance of Aβ from glutamatergic terminals in hippocampal slices. nih.gov A novel and highly specific strategy involves genetically engineering microglia with chimeric antigen receptors (CARs) designed to target Aβ(1-42). In vitro functional screening of these "CAR-Microglia" revealed up to a 6-fold increase in internalized Aβ compared to controls. researchgate.net

Stimulation Strategy Compound/Method Pre-clinical Model Key Finding
Pharmacological AgentValproic AcidRodent microglial cell line (BV-2)Greatly enhanced phagocytosis of Aβ(1-42). nih.gov
CSF-1R InhibitionPLX3397Ex vivo hippocampal slicesStimulated a microglial switch to a phagocytic phenotype, promoting Aβ clearance. nih.gov
Genetic EngineeringChimeric Antigen Receptors (CARs)Human iPSC-derived microgliaPotently enhanced selective phagocytosis of extracellular Aβ(1-42). researchgate.net

Enhancement of BBB Transport Mechanisms

The blood-brain barrier (BBB) is critical for regulating the passage of substances between the blood and the brain, including the efflux of Aβ out of the brain. frontiersin.org Transporters such as P-glycoprotein (P-gp) are actively involved in this clearance process. nih.gov

Pre-clinical evidence suggests that the expression of P-gp in brain capillaries is inversely correlated with Aβ deposition. nih.gov Studies have indicated that upregulating BBB transporters could be a viable strategy to protect the brain from Aβ accumulation. mdpi.com Conversely, the pharmacological inhibition of P-gp in a mouse model of Alzheimer's disease was shown to disrupt the BBB and exacerbate amyloid pathology. mdpi.com

Some pre-clinical research has explored physical methods to transiently increase BBB permeability to enhance clearance. One study using an in vitro model of the BBB and an in vivo mouse model found that photostimulation could increase BBB permeability to Aβ, suggesting a potential mechanism to activate lymphatic clearance of Aβ from the brain. mdpi.com However, the role of BBB permeability is complex, as other studies have shown that a chronic increase in BBB permeability can facilitate the entry of Aβ(1-42) from the bloodstream into the brain, potentially contributing to pathology. nih.gov

Counteracting Beta-Amyloid (1-42) Neurotoxicity

The neurotoxic effects of beta-amyloid (1-42) (Aβ(1-42)) are a central element in the pathology of Alzheimer's disease. Consequently, a significant focus of preclinical research has been the development of therapeutic strategies aimed at neutralizing these detrimental effects. These approaches are multifaceted, targeting various aspects of Aβ(1-42) pathology, from its initial aggregation to the downstream consequences of its accumulation in the brain, including oxidative stress, neuroinflammation, and synaptic damage.

Anti-Aggregation and Disaggregation Approaches

Strategies to prevent the aggregation of Aβ(1-42) monomers into toxic oligomers and fibrils, or to disaggregate existing amyloid plaques, represent a primary therapeutic avenue. These approaches utilize a range of molecules, from small organic compounds to peptides and antibodies, each with distinct mechanisms of action.

Small molecules have been investigated for their ability to interfere with the Aβ(1-42) aggregation cascade. For instance, preclinical studies have shown that Tramiprosate and its prodrug, ALZ-801, can inhibit the formation of amyloid oligomers. frontiersin.org Natural compounds such as Tanshinone I and Tanshinone IIA, derived from the Danshen herb, have demonstrated the ability to inhibit Aβ(1-42) aggregation and disaggregate preformed fibrils in vitro. researchgate.net Similarly, polyphenols like (−)-epigallocatechin-3-gallate (EGCG) and genistein (B1671435) have been shown to interfere with the aggregation process. acs.org

Peptide-based inhibitors, often designed to mimic segments of the Aβ(1-42) sequence, can act as "beta-sheet breakers," preventing the conformational changes necessary for aggregation. nih.gov For example, the peptide LK7, derived from the Aβ(1-42) sequence, has been shown to inhibit fibrillization in a dose-dependent manner. mazums.ac.ir Other rationally designed peptides, such as Pep1 (LIAIMA) and Pep2 (IFALMG), have demonstrated high binding affinity to Aβ(1-42) and the ability to inhibit fibril formation in vitro. mazums.ac.ir The Aβ8-20 fragment has been found to suppress the conformational transition of Aβ(1-42) to β-sheet structures, thereby preventing aggregation and protecting neuronal-like cells from its toxicity. acs.org

Immunotherapy represents a powerful approach to target Aβ(1-42) aggregates. Monoclonal antibodies can be engineered to recognize and bind to different forms of Aβ, promoting their clearance. Gantenerumab, for example, is designed to recognize a conformational epitope on Aβ fibrils, facilitating their degradation by microglia. nih.gov Ponezumab targets the C-terminus of the Aβ peptide, while Solanezumab binds to the mid-domain of soluble Aβ. nih.govnih.gov Aducanumab is highly selective for oligomeric and fibrillar forms of Aβ. mdpi.com Other antibodies in preclinical development, such as MEDI1814 and SAR228810, also show promise in targeting Aβ(1-42) and its aggregates. nih.govresearchgate.net

Compound/AgentClassMechanism of ActionPreclinical Model(s)Key Findings
Tramiprosate/ALZ-801Small MoleculeBinds to soluble Aβ, inhibiting aggregation.In vitro, animal modelsReduces oligomeric and fibrillar amyloid. frontiersin.org
Tanshinone I & IIASmall Molecule (Natural Product)Inhibit Aβ(1-42) aggregation and disaggregate preformed fibrils.In vitro (AFM, ThT assay), cell cultureProtects cultured SH-SY5Y cells from Aβ-induced toxicity. researchgate.net
Aβ8-20PeptideSuppresses random coil to β-sheet transition in Aβ(1-42).In vitro, SH-SY5Y cellsPrevents Aβ(1-42) aggregation and protects cells from toxicity. acs.org
GantenerumabMonoclonal AntibodyRecognizes Aβ fibrils and promotes microglial phagocytosis.APP/PS2 transgenic miceSignificantly reduced small Aβ plaques with chronic treatment. nih.gov
AducanumabMonoclonal AntibodySelectively binds to Aβ oligomers and fibrils.Animal models of ADDose-dependent decrease in all types of Aβ deposits. mdpi.com

Mitigation of Oxidative Stress and Mitochondrial Dysfunction

Aβ(1-42) is known to induce significant oxidative stress and impair mitochondrial function, contributing to neuronal damage. researchgate.netnih.gov Therapeutic strategies aimed at mitigating these effects often involve the use of antioxidants and compounds that support mitochondrial health.

A number of natural and synthetic compounds with antioxidant properties have been investigated for their neuroprotective effects in the context of Aβ(1-42) toxicity. Ferulic acid, for instance, has been shown in preclinical studies to reduce oxidative stress and neurotoxicity induced by Aβ(1-42). jst.go.jp The administration of black bean anthocyanins to APP/PS1 transgenic mice mitigated ROS production and oxidative stress. mdpi.com Caffeic acid phenethyl ester (CAPE) has demonstrated the ability to counteract oxidative stress in the hippocampus of mice injected with Aβ(1-42) oligomers by activating the Nrf2/HO-1 pathway. aginganddisease.org

Mitochondria-targeted antioxidants are designed to accumulate within the mitochondria, delivering their protective effects directly to the site of oxidative damage. MitoQ, which consists of ubiquinone conjugated to a triphenylphosphonium cation, has been shown to prevent oxidative damage and reduce Aβ peptide levels in preclinical models. frontiersin.org Similarly, the peptide SS31 has been found to reduce Aβ production and mitochondrial dysfunction. frontiersin.org

Other compounds have been shown to improve mitochondrial function through various mechanisms. Piracetam has been demonstrated to ameliorate Aβ(1-42)-induced impairment of mitochondrial membrane potential and ATP production. researchgate.net Natural flavonols such as kaempferol (B1673270) and rhapontigenin (B1662419) have been identified as potent inducers of mitophagy, a process that removes damaged mitochondria. nih.gov Spermidine and nicotinamide (B372718) have also shown neuroprotective effects by maintaining mitochondrial and autophagic function. mdpi.comnih.gov

Compound/AgentClassMechanism of ActionPreclinical Model(s)Key Findings
Ferulic AcidSmall Molecule (Natural Product)Antioxidant.APP/PS1 transgenic miceReduced amyloid deposition and IL-1β levels. jst.go.jp
MitoQMitochondria-Targeted AntioxidantROS scavenger that accumulates in mitochondria.AD model systemsPrevents oxidative damage and reduces Aβ levels. frontiersin.org
PiracetamSmall MoleculeImproves mitochondrial membrane potential and ATP production.PC12 cells, dissociated brain cells from miceProtects against Aβ(1-42)-induced mitochondrial dysfunction. researchgate.net
Caffeic acid phenethyl ester (CAPE)Small Molecule (Natural Product)Antioxidant; activates Nrf2/HO-1 pathway.Mouse model (i.c.v. injection of AβO)Counteracted oxidative stress and improved memory. aginganddisease.org
NicotinamideSmall Molecule (Vitamin B3)NAD+ precursor.3xTg-AD miceReduced Aβ accumulation and ameliorated cognitive deficits. mdpi.com

Modulation of Neuroinflammatory Responses

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of the brain's response to Aβ(1-42) deposition. While initially a protective mechanism, chronic neuroinflammation can become detrimental, exacerbating neuronal damage. nih.gov Therefore, modulating this inflammatory response is a critical therapeutic goal.

Non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated for their potential to mitigate Aβ(1-42)-induced neuroinflammation. Preclinical studies in transgenic mouse models have shown that ibuprofen (B1674241) can reduce total brain Aβ levels, plaque burden, and neuroinflammation. nih.gov Indomethacin has also been found to significantly reduce Aβ(1-40) and Aβ(1-42) levels in the hippocampus and cortex. nih.gov

Targeting specific inflammatory pathways is another promising approach. The inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, has shown therapeutic potential. The TNF-α inhibitor XPro1595 has been investigated in animal models of Alzheimer's disease. frontiersin.org The antibiotic doxycycline (B596269) has also been shown to possess anti-inflammatory properties, reducing microglial activation in preclinical models. frontiersin.org Montelukast, a leukotriene receptor antagonist, has been reported to reduce neuronal damage and neuroinflammation in mice receiving intracerebral Aβ infusions. frontiersin.org

Compound/AgentClassMechanism of ActionPreclinical Model(s)Key Findings
IbuprofenNSAIDInhibits cyclooxygenases.Tg2576 miceReduces total brain Aβ levels, plaque burden, and neuroinflammation. nih.gov
IndomethacinNSAIDInhibits cyclooxygenases.Animal modelsSignificantly reduces hippocampal and cortical Aβ(1-40) and Aβ(1-42) levels. nih.gov
XPro1595TNF-α InhibitorNeutralizes soluble TNF-α.Animal models of ADReduces neuroinflammation and associated pathologies. frontiersin.org
DoxycyclineTetracycline AntibioticAnti-inflammatory and anti-amyloidogenic properties.In vivo models (C. elegans, mice)Reduces microglial activation and Aβ oligomer load. frontiersin.org
MontelukastLeukotriene Receptor AntagonistBlocks cysteinyl leukotriene receptor 1.Mouse model (intracerebral Aβ infusion)Reduced neuronal damage and neuroinflammation. frontiersin.org

Synaptoprotective Strategies

Synaptic dysfunction is an early event in the pathogenesis of Alzheimer's disease, and Aβ(1-42) oligomers are known to be highly synaptotoxic. researchgate.net Strategies aimed at protecting synapses from the detrimental effects of Aβ(1-42) are therefore of great interest.

Several compounds have been identified that can protect against Aβ(1-42)-induced synaptotoxicity. SEN1269 and SEN1576 are small molecules that have been shown to be neuroprotective in electrophysiological and behavioral models of memory relevant to Aβ-induced neurodegeneration. researchgate.net These compounds have been found to alleviate deficits in hippocampal long-term potentiation (LTP) induced by Aβ(1-42). researchgate.net

Genetic approaches have also provided insights into potential synaptoprotective strategies. A naturally occurring mutation in the amyloid precursor protein (APP) found in the Icelandic population leads to the production of an Aβ variant (A2T), referred to as Aβice. In preclinical studies, Aβice has been shown to protect against endogenous Aβ-mediated synaptotoxicity. researchgate.net A single inoculation of Aβice into the hippocampus of transgenic mice rescued synaptic density and spatial memory losses. researchgate.net

The neuroprotective effects of certain natural compounds also extend to synaptoprotection. Caffeic acid phenethyl ester (CAPE) has been shown to improve learning and memory in mice injected with Aβ(1-42) oligomers, suggesting a protective effect on synaptic function. aginganddisease.org

Compound/AgentClassMechanism of ActionPreclinical Model(s)Key Findings
SEN1269Small MoleculeInhibitor of Aβ-mediated synaptic toxicity.In vitro (hippocampal LTP), in vivo (rats)Alleviated deficits in hippocampal LTP and memory induced by Aβ oligomers. researchgate.net
SEN1576Small MoleculeInhibitor of Aβ synaptotoxicity.In vivo (rats)Reduced deficits in in vivo LTP and behavior. researchgate.net
Aβice (A2T mutant)PeptideProtects against endogenous Aβ-mediated synaptotoxicity.Hippocampal slices, APPswe/PS1dE9 miceRescued synaptic density and spatial memory losses. researchgate.net
Caffeic acid phenethyl ester (CAPE)Small Molecule (Natural Product)Neuroprotective and antioxidant.Mouse model (i.c.v. injection of AβO)Improved learning and memory, protecting against cognitive decline. aginganddisease.org

Emerging Concepts and Future Directions in Beta Amyloid 1 42 Research

Prion-like Propagation Hypothesis of Beta-Amyloid (1-42)

The prion-like propagation hypothesis for beta-amyloid (1-42) (Aβ(1-42)) posits that the misfolded protein can induce a cascade of misfolding in normally folded Aβ peptides, leading to the formation of aggregates that spread throughout the brain. This concept draws parallels to the mechanism of prion diseases, where a misfolded prion protein (PrPSc) acts as a template to convert the normal cellular prion protein (PrPC) into the pathogenic form.

Accumulating evidence suggests that Aβ(1-42) exhibits several characteristics of a prion-like protein. nih.govfrontiersin.org The process begins with the formation of a "seed," an initial misfolded Aβ(1-42) oligomer. This seed then templates the conversion of other Aβ(1-42) monomers, causing them to adopt a similar misfolded conformation and aggregate. This self-propagating cycle leads to the growth of amyloid plaques, a hallmark of Alzheimer's disease. nih.gov

Experimental studies in transgenic mice have provided significant support for this hypothesis. nih.gov Inoculation of brain extracts containing Aβ aggregates from Alzheimer's patients into the brains of susceptible transgenic mice can induce cerebral β-amyloidosis. nih.gov This induced pathology spreads from the injection site to anatomically connected brain regions over time, consistent with a propagation mechanism. Furthermore, studies have shown that even synthetic Aβ aggregates can induce this pathology in vivo, providing strong evidence that the protein itself is the transmissible agent. nih.gov More recent research has demonstrated that this prion-like induction of Aβ deposition can occur even in the absence of amyloid precursor protein (APP) overexpression, suggesting that physiological levels of APP are sufficient for propagation. nih.gov

The concept of "strains" of Aβ aggregates, similar to prion strains, has also emerged. Different strains may have distinct conformations, leading to variations in the resulting pathology and disease progression. This strain-like behavior could help explain the heterogeneity observed in Alzheimer's disease.

Table 1: Evidence Supporting the Prion-like Propagation of Beta-Amyloid (1-42)

Evidence CategoryKey Findings
In Vivo Seeding Studies Inoculation of Aβ-containing brain extracts or synthetic Aβ aggregates into transgenic mice induces cerebral β-amyloidosis. nih.gov
Pathological Spreading Induced Aβ pathology spreads from the site of injection to anatomically connected brain regions.
Strain-like Properties Different conformations of Aβ aggregates may lead to distinct pathological and clinical phenotypes.
Cellular Mechanisms Misfolded Aβ oligomers can act as seeds, templating the misfolding of endogenous Aβ peptides. frontiersin.org

Interplay with Other Proteinopathies (e.g., Tau)

The pathology of Alzheimer's disease is characterized by the presence of two hallmark protein aggregates: extracellular plaques composed of beta-amyloid (1-42) and intracellular neurofibrillary tangles (NFTs) made of hyperphosphorylated tau protein. frontiersin.orguniversityofgalway.ienih.gov A significant body of research indicates a complex and synergistic interplay between Aβ(1-42) and tau pathology, where the accumulation of Aβ(1-42) is widely considered to be an upstream event that triggers or exacerbates tauopathy. ijbs.comnih.govnih.gov

The "amyloid cascade hypothesis" posits that the aggregation of Aβ(1-42) initiates a cascade of events, including the hyperphosphorylation and aggregation of tau. nih.gov Several mechanisms have been proposed to explain how Aβ(1-42) drives tau pathology. One prominent mechanism involves the activation of certain kinases, such as glycogen (B147801) synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), by Aβ(1-42) oligomers. nih.govmdpi.com These kinases then go on to hyperphosphorylate tau, causing it to detach from microtubules, disrupt cellular transport, and aggregate into NFTs. nih.gov

Furthermore, Aβ(1-42) can induce neuroinflammation, which in turn can contribute to tau pathology. frontiersin.org The accumulation of Aβ plaques can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines that can enhance the activity of tau kinases. mdpi.com Oxidative stress, another consequence of Aβ(1-42) accumulation, has also been shown to promote tau hyperphosphorylation. mdpi.com

Recent studies using advanced models have further elucidated this relationship. For instance, in vitro experiments have demonstrated that pre-aggregated Aβ can directly cross-seed the fibrillization of tau. mdpi.com All-atom simulations have suggested a "stretching-and-packing" mechanism where Aβ(1-42) oligomers can induce a conformational change in tau, exposing its aggregation-prone regions. acs.org This direct interaction highlights a potential physical link between the two pathologies. The interplay is not unidirectional; some studies suggest that tau pathology can also influence Aβ toxicity. ijbs.com

Table 2: Mechanisms of Aβ(1-42)-Induced Tau Pathology

MechanismDescriptionKey Mediators
Kinase Activation Aβ(1-42) oligomers activate kinases that hyperphosphorylate tau.GSK-3β, CDK5 nih.govmdpi.com
Neuroinflammation Aβ(1-42) plaques trigger the release of inflammatory cytokines that promote tau phosphorylation.Microglia, Astrocytes, Cytokines frontiersin.org
Oxidative Stress Aβ(1-42)-induced oxidative stress contributes to tau hyperphosphorylation.Reactive Oxygen Species mdpi.com
Direct Cross-Seeding Pre-aggregated Aβ(1-42) can directly template the aggregation of tau. mdpi.comAβ(1-42) seeds

Development of Advanced Experimental Models

The limitations of traditional two-dimensional (2D) cell cultures and animal models in fully recapitulating the complex pathology of Alzheimer's disease have spurred the development of more sophisticated experimental systems. harvard.edunih.gov Among the most promising are three-dimensional (3D) human neural cell culture systems and cerebral organoids. springernature.comnih.govfrontiersin.org

3D human neural cell culture models, often grown in a gel matrix, provide a more physiologically relevant environment for neuronal and glial cells to interact. harvard.eduspringernature.com A significant breakthrough was the development of a 3D culture system using human neural stem cells genetically modified to overproduce Aβ(1-42). nih.govsigmaaldrich.com These models successfully recapitulated key aspects of Alzheimer's pathology in a sequential manner, with the formation of extracellular Aβ aggregates, including plaques, followed by the development of hyperphosphorylated tau and neurofibrillary tangles. nih.govnih.gov This provided crucial experimental evidence supporting the amyloid cascade hypothesis. nih.gov

Cerebral organoids, or "mini-brains," are self-organizing 3D structures derived from human pluripotent stem cells that mimic the early stages of human brain development. nih.govspringernature.com These organoids can be generated from induced pluripotent stem cells (iPSCs) from patients with familial Alzheimer's disease mutations or sporadic cases. nih.govnih.gov Alzheimer's disease organoids have been shown to develop Aβ plaques and tau pathology, as well as other disease-related features like endosome abnormalities and neuroinflammation. frontiersin.org These models offer a unique platform to study the molecular mechanisms of the disease in a human-specific context and to test the efficacy of potential therapeutic compounds. springernature.comfrontiersin.org

Table 3: Comparison of Advanced Experimental Models for Beta-Amyloid (1-42) Research

Model TypeDescriptionKey FeaturesAdvantages
3D Human Neural Cell Culture Genetically modified human neural stem cells grown in a 3D matrix. harvard.eduspringernature.comnih.govRecapitulates Aβ plaques and tau tangles sequentially. nih.govAllows for the study of the amyloid cascade in a human cellular context. nih.gov
Cerebral Organoids Self-organizing 3D structures derived from human pluripotent stem cells. nih.govspringernature.comMimics early human brain development and can be patient-specific. nih.govProvides a platform for studying disease mechanisms and for drug screening in a human-specific context. frontiersin.org

Identification of Novel Molecular Targets

While the direct targeting of beta-amyloid (1-42) production and aggregation has been a primary focus of drug development for Alzheimer's disease, the limited success of these approaches has prompted the exploration of novel molecular targets. nih.govnih.gov Research is now expanding to encompass a broader range of pathological processes that are intertwined with Aβ(1-42) toxicity.

One area of intense investigation is neuroinflammation. nih.gov The accumulation of Aβ(1-42) triggers a chronic inflammatory response in the brain, mediated by microglia and astrocytes. mdpi.com This neuroinflammation contributes to neuronal damage and the exacerbation of both Aβ and tau pathologies. Consequently, molecules involved in these inflammatory pathways, such as various cytokines and their receptors, are being explored as potential therapeutic targets.

Another emerging strategy is the modulation of autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles. nih.gov In Alzheimer's disease, the autophagy-lysosome system is impaired, leading to the accumulation of toxic protein aggregates. Enhancing autophagy through pharmacological means could therefore promote the clearance of Aβ(1-42) and hyperphosphorylated tau. nih.gov

The regulation of neurotransmitter systems that are disrupted by Aβ(1-42) pathology is also a viable approach. nih.gov For example, the discovery of abnormally high levels of the inhibitory neurotransmitter GABA in reactive astrocytes in a mouse model of Alzheimer's disease has identified the GABA transporter GAT3/4 as a potential new drug target. iflscience.com

Furthermore, there is growing interest in targets that can mitigate the downstream consequences of Aβ(1-42) accumulation, such as synaptic dysfunction and neuronal cell death. This includes targeting kinases like p38 MAP kinase, which is involved in both Aβ generation and tau phosphorylation. mdpi.com

Table 4: Examples of Novel Molecular Targets in Beta-Amyloid (1-42) Research

Target ClassSpecific Example(s)Rationale
Neuroinflammation Cytokine receptors, microglial activation markersTo reduce the chronic inflammatory response triggered by Aβ(1-42). mdpi.comnih.gov
Autophagy Autophagy-inducing compoundsTo enhance the clearance of aggregated Aβ(1-42) and tau. nih.gov
Neurotransmitter Systems GABA transporter GAT3/4To correct the imbalance in neurotransmission caused by Aβ(1-42) pathology. iflscience.com
Kinases p38 MAP kinaseTo inhibit pathways involved in both Aβ production and tau hyperphosphorylation. mdpi.com

Systems Biology and Network-Based Approaches to Beta-Amyloid (1-42) Pathology

The complexity of Alzheimer's disease, with its multifactorial etiology, necessitates a shift from a single-gene or single-pathway focus to a more holistic systems-level understanding. nih.govnih.gov Systems biology and network-based approaches are proving to be invaluable in unraveling the intricate molecular networks that are perturbed by beta-amyloid (1-42) pathology. nih.govmdpi.com

These approaches integrate large-scale "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, to construct and analyze molecular networks. researchgate.net By examining gene co-expression networks, researchers can identify "modules" of genes that are coordinately regulated and associated with different stages of Alzheimer's disease. researchgate.net This can reveal novel pathways and key driver genes that are central to the disease process.

Protein-protein interaction (PPI) networks map the physical interactions between proteins, providing insights into the cellular machinery affected by Aβ(1-42). nih.gov Analysis of these networks can identify "hub" proteins that are highly connected and may play a critical role in the disease. These hubs can represent promising therapeutic targets.

Network medicine, an emerging field, applies these network-based strategies to understand disease mechanisms and identify biomarkers. nih.govmdpi.com By comparing molecular networks from healthy individuals with those from Alzheimer's patients, it is possible to identify network disruptions that are characteristic of the disease. This can aid in early diagnosis and the development of personalized therapies.

The integration of multi-omics data with network analysis allows for a more comprehensive view of the pathological cascade initiated by Aβ(1-42). researchgate.net For example, by combining transcriptomic data with PPI and transcriptional regulatory networks, researchers can identify key signaling molecules and regulatory pathways that are dysregulated in Alzheimer's disease. researchgate.net These integrative approaches hold the potential to uncover previously unknown relationships between different cellular processes and to identify novel therapeutic intervention points within the complex disease network.

Table 5: Systems Biology Approaches in Beta-Amyloid (1-42) Research

ApproachDescriptionApplication in Aβ(1-42) Research
Gene Co-expression Networks Identifies groups of genes with correlated expression patterns across different conditions. researchgate.netTo discover modules of genes and key drivers associated with Aβ(1-42) pathology and disease progression.
Protein-Protein Interaction (PPI) Networks Maps the physical interactions between proteins in a cell. nih.govTo identify protein complexes and hub proteins that are central to the cellular response to Aβ(1-42).
Multi-Omics Integration Combines data from genomics, transcriptomics, proteomics, etc. researchgate.netTo build comprehensive models of the molecular changes that occur in Alzheimer's disease.
Network Medicine Applies network analysis to understand disease mechanisms and identify biomarkers. nih.govmdpi.comTo identify network-based biomarkers for early diagnosis and to pinpoint novel therapeutic targets.

Q & A

Q. How should beta-Amyloid (1-42) human be prepared to ensure monomeric stability for in vitro studies?

Beta-Amyloid (1-42) is prone to aggregation, requiring careful preparation. A validated protocol involves dissolving the lyophilized peptide in cold hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. After incubation (≥1 hour), evaporate HFIP to form a peptide film, which is then dissolved in anhydrous DMSO (5 mM) and diluted in buffer. Aging the solution at 4–8°C for 48 hours allows controlled oligomerization. Centrifugation (14,000 × g, 10 minutes) separates soluble oligomers from fibrils .

Q. What methods are recommended for quantifying beta-Amyloid (1-42) in biological samples?

Sandwich ELISA kits using antibodies targeting both N- and C-termini of Aβ(1-42) provide high specificity. For example, the LEGEND MAX™ ELISA Kit detects full-length Aβ(1-42) in cerebrospinal fluid, plasma, or tissue lysates. Ensure pre-analytical variables (e.g., sample collection tubes, freeze-thaw cycles) are standardized to avoid interference .

Q. How do solubility and storage conditions impact experimental reproducibility?

Beta-Amyloid (1-42) solubility varies by batch and solvent. Lyophilized powder should be stored at -20°C, while DMSO stock solutions (50 mg/mL) are stable at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles. For cell culture, dilute in serum-free media to prevent solvent toxicity (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in beta-Amyloid (1-42) toxicity data across studies?

Discrepancies often arise from aggregation states (monomers vs. oligomers vs. fibrils) and cell line specificity. For example, Aβ(1-42) at 2.5 µM reduces SH-SY5Y cell viability to 65%, but results may vary if oligomerization protocols differ. Standardize aggregation methods (e.g., HFIP/DMSO vs. NH4OH/PBS) and validate oligomer purity via size-exclusion chromatography or atomic force microscopy .

Q. What experimental controls are critical when studying Aβ(1-42)-induced calcium dysregulation?

Include scrambled peptide controls to distinguish sequence-specific effects. Use calcium chelators (e.g., EGTA) or channel blockers (e.g., nifedipine for L-type Ca²⁺ channels) to confirm mechanistic pathways. Monitor intracellular Ca²⁺ fluctuations with fluorescent dyes (e.g., Fluo-4) in real-time assays .

Q. Why is the Aβ(1-42)/Aβ(1-40) ratio a more reliable biomarker than Aβ(1-42) alone in Alzheimer’s disease (AD)?

The Aβ(1-42)/Aβ(1-40) ratio stabilizes inter-individual variability and reflects amyloidogenic processing. Aβ(1-40) levels remain constant in AD, while Aβ(1-42) decreases due to aggregation. Measure both peptides via multiplex ELISA or mass spectrometry in CSF or plasma to improve diagnostic accuracy .

Q. How do post-translational modifications (e.g., pyroglutamation) affect Aβ(1-42) aggregation and detection?

N-terminal truncation (e.g., pyroglutamate-Aβ(3-42)) increases aggregation propensity and resistance to degradation. Use antibodies specific to modified forms (e.g., anti-pyroglutamate) in immunohistochemistry. Note that standard ELISA kits may fail to detect truncated variants, leading to underestimation of pathogenic species .

Methodological Considerations for Data Interpretation

  • Aggregation State Validation : Characterize Aβ(1-42) preparations using dynamic light scattering (DLS) or transmission electron microscopy (TEM) to confirm oligomer/fibril morphology .
  • Batch-to-Batch Variability : Refer to batch-specific Certificates of Analysis (CoA) for solubility, purity (≥95% by HPLC), and endotoxin levels. Pre-test each batch in pilot assays .
  • In Vivo Administration : For animal studies, use vehicle formulations like 5% DMSO + 30% PEG300 + 5% Tween 80 to enhance solubility and bioavailability. Adjust doses based on species-specific metabolic rates (e.g., 10 mg/kg in mice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.